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  • Product: 4-isopropyl-N-methyl-N-phenylbenzamide

Core Science & Biosynthesis

Foundational

4-isopropyl-N-methyl-N-phenylbenzamide chemical properties and stability

The following technical guide provides an in-depth analysis of 4-isopropyl-N-methyl-N-phenylbenzamide , a specialized chemical scaffold often encountered in medicinal chemistry as a lipophilic amide intermediate or model...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-isopropyl-N-methyl-N-phenylbenzamide , a specialized chemical scaffold often encountered in medicinal chemistry as a lipophilic amide intermediate or model compound for Structure-Activity Relationship (SAR) studies.

Chemical Class:


-Disubstituted Benzamide | Application:  Pharmaceutical Intermediate / SAR Scaffold

Executive Summary & Chemical Identity

4-isopropyl-N-methyl-N-phenylbenzamide is a tertiary amide characterized by a high degree of steric hindrance and lipophilicity. Unlike secondary amides, it lacks a hydrogen bond donor on the amide nitrogen, significantly altering its solubility profile, crystal packing, and metabolic stability compared to its


-desmethyl analogs.

This compound represents a convergence of two chemically significant moieties: the cumyl (4-isopropylphenyl) group, known for its susceptibility to benzylic oxidation, and the


-methyl-

-phenylamide
core, which exhibits restricted rotation and unique conformational isomerism.
Physicochemical Profile
PropertyValue / DescriptionNote
Molecular Formula

-
Molecular Weight 253.34 g/mol -
Predicted LogP 4.2 – 4.5Highly Lipophilic
Appearance Viscous Oil or Low-Melting SolidDisrupted crystal packing due to

-Me group
Solubility (Aq) Negligible (

)
Requires organic co-solvents (DMSO, DCM)
pKa NeutralAmide nitrogen is non-basic

Synthesis & Manufacturing Routes

The synthesis of 4-isopropyl-N-methyl-N-phenylbenzamide follows a standard nucleophilic acyl substitution pathway. Understanding this route is critical for identifying potential process impurities, such as residual aniline or hydrolyzed acid.

Core Synthetic Pathway

The reaction involves the acylation of


-methylaniline with 4-isopropylbenzoyl chloride in the presence of a non-nucleophilic base (e.g., Triethylamine or Pyridine) to scavenge the HCl byproduct.

Reaction Stoichiometry:



Process Diagram (DOT Visualization)

The following diagram outlines the synthesis workflow and critical control points for impurity management.

SynthesisWorkflow Start Starting Materials (4-Isopropylbenzoyl chloride + N-Methylaniline) Reaction Acylation Reaction (DCM/THF, 0°C to RT, Base) Start->Reaction Controlled Addition Quench Quench & Wash (Aq. HCl / NaHCO3) Reaction->Quench Complete Conversion Isolation Isolation (Solvent Evaporation) Quench->Isolation Phase Separation Purification Purification (Column Chromatography / Recryst.) Isolation->Purification Crude Oil Product Final Product 4-isopropyl-N-methyl-N-phenylbenzamide Purification->Product >98% Purity

Caption: Synthetic workflow for 4-isopropyl-N-methyl-N-phenylbenzamide emphasizing purification steps to remove unreacted amine.

Chemical Stability & Degradation

The stability of this compound is defined by the robustness of the tertiary amide bond versus the oxidative susceptibility of the isopropyl group.

Hydrolytic Stability (High)

Tertiary amides are significantly more stable to hydrolysis than esters or primary amides.

  • Acidic Hydrolysis: Requires harsh conditions (e.g., 6M HCl, reflux, >24h). The protonation occurs on the carbonyl oxygen, but the

    
    -phenyl group reduces the basicity of the amide, slowing the rate-limiting nucleophilic attack by water.
    
  • Basic Hydrolysis: Extremely slow due to steric hindrance from the

    
    -methyl and 
    
    
    
    -phenyl groups, which block the approach of the hydroxide ion to the carbonyl carbon.
Oxidative Instability (Moderate Risk)

The 4-isopropyl (cumyl) moiety introduces a specific degradation pathway: Benzylic Autoxidation .

  • Mechanism: The tertiary benzylic carbon-hydrogen bond is relatively weak (Bond Dissociation Energy ~85 kcal/mol). Exposure to air and light can lead to the formation of a hydroperoxide intermediate, which may rearrange to form 4-acetyl-N-methyl-N-phenylbenzamide or phenolic byproducts.

  • Storage Requirement: Store under inert atmosphere (Argon/Nitrogen) and protect from light to prevent "cumene-type" oxidation.

Degradation Pathways Diagram

Degradation cluster_Oxidation Oxidative Pathway (Air/Light) cluster_Metabolism Metabolic/Hydrolytic Pathway Parent Parent Compound (4-isopropyl-N-methyl-N-phenylbenzamide) Hydroperoxide Benzylic Hydroperoxide (Intermediate) Parent->Hydroperoxide Autoxidation (Slow) Demethyl N-Desmethyl Analog (Metabolite) Parent->Demethyl CYP450 (In Vivo) Hydrolysis 4-Isopropylbenzoic Acid + N-Methylaniline Parent->Hydrolysis 6M HCl / Reflux Alcohol Benzylic Alcohol Hydroperoxide->Alcohol Ketone 4-Acetyl Derivative (Degradant) Alcohol->Ketone

Caption: Primary degradation pathways. Note the oxidative risk at the isopropyl group vs. the hydrolytic stability of the amide.

Analytical Profiling & Characterization

For researchers validating this compound, the following analytical signatures are diagnostic.

NMR Spectroscopy
  • Rotamerism: Due to the

    
    -methyl-
    
    
    
    -phenyl substitution, restricted rotation around the C-N amide bond may result in broadened or split peaks in
    
    
    NMR at room temperature.
  • Diagnostic Peaks (

    
     in 
    
    
    
    ):
    • 
       1.25 ppm (d, 6H): Isopropyl methyls.
      
    • 
       2.90 ppm (sept, 1H): Isopropyl methine.
      
    • 
       3.50 ppm (s, 3H): 
      
      
      
      -Methyl group (Key differentiator from secondary amide).
    • 
       6.90 – 7.40 ppm (m, 9H): Aromatic protons (Benzoyl + 
      
      
      
      -Phenyl rings).
HPLC Method Parameters

Given the high lipophilicity, standard reverse-phase conditions require a high percentage of organic modifier.

ParameterRecommendation
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

m
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min
Detection UV at 254 nm (Aromatic

)
Retention Time Late eluting (High LogP)

Handling & Safety (SDS Summary)

While specific toxicological data for this exact structure may be limited, "read-across" from


-methyl-N-phenylbenzamide and cumene derivatives suggests the following precautions:
  • Hazard Classification: Irritant (Skin/Eye). Potential Aquatic Toxicity (Chronic) due to lipophilicity.

  • PPE: Nitrile gloves, safety glasses, and lab coat.

  • Spill Cleanup: Adsorb on sand/vermiculite. Do not flush to sewer (lipophilic compounds accumulate in aquatic environments).

References

  • PubChem Compound Summary. 4-Isopropyl-N-phenylbenzamide (Analogous Structure). National Center for Biotechnology Information. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Amide Hydrolysis Mechanisms).
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for non-basicity of amide nitrogen). Link

  • BenchChem. Thermal Stability of Substituted N-Phenylbenzamides. (General reference for benzamide thermal properties). Link

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-isopropyl-N-methyl-N-phenylbenzamide as a Dopamine D4 Receptor Agonist

Disclaimer: As of February 2026, a comprehensive review of scientific literature and chemical databases reveals no specific published data on the biological activity of 4-isopropyl-N-methyl-N-phenylbenzamide as a dopamin...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of February 2026, a comprehensive review of scientific literature and chemical databases reveals no specific published data on the biological activity of 4-isopropyl-N-methyl-N-phenylbenzamide as a dopamine D4 (D4R) agonist. This guide, therefore, outlines the hypothesized mechanism of action and the rigorous experimental workflow that a senior application scientist would employ to characterize a novel benzamide-based D4R agonist of this nature. The information herein is synthesized from established principles of D4R pharmacology and data from structurally related benzamide ligands.

Introduction: The Dopamine D4 Receptor as a Therapeutic Target

The human dopamine D4 receptor (D4R) is a member of the D2-like family of G protein-coupled receptors (GPCRs), predominantly expressed in the prefrontal cortex, hippocampus, and limbic system.[1] This distribution underscores its critical role in higher cognitive functions, emotional regulation, and reward pathways.[1] Unlike other D2-like receptors, D4R exhibits significant genetic polymorphism, with variations in the third intracellular loop that can influence its signaling properties.[2] These characteristics have implicated D4R in the pathophysiology of several neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and substance use disorders, making it a compelling target for novel therapeutic agents.[3][4] Agonists targeting D4R are of particular interest for their potential to modulate these conditions with a differentiated side-effect profile compared to less selective dopaminergic drugs.

Part 1: Molecular Interaction and Binding at the D4 Receptor

The initial and defining action of an agonist is its physical interaction with the receptor. For a novel benzamide derivative like 4-isopropyl-N-methyl-N-phenylbenzamide, the binding mechanism is predicted based on high-resolution crystal structures of D4R in complex with other ligands.[5]

The D4R possesses a conserved orthosteric binding pocket (OBP) where endogenous dopamine binds. A crucial interaction for all D2-like receptor ligands is the formation of a salt bridge with a conserved aspartate residue, Asp1153.32. It is hypothesized that the tertiary amine of a benzamide agonist would engage in this critical ionic bond.

The selectivity of ligands for D4R over the closely related D2 and D3 receptors is often attributed to interactions within a secondary, more variable "extended binding pocket" (EBP).[5] The N-phenylbenzamide core, along with the 4-isopropyl group of the candidate molecule, would likely orient to occupy this EBP, forming hydrophobic and van der Waals interactions with non-conserved residues that distinguish D4R from its counterparts.

Part 2: Signal Transduction Cascades

Upon agonist binding and stabilization of an active receptor conformation, D4R initiates intracellular signaling cascades through two primary, and potentially biased, pathways.

Gαi/o-Dependent Signaling: The Canonical Pathway

As a D2-like receptor, D4R canonically couples to inhibitory G proteins of the Gαi/o family.[6][7] This coupling triggers the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins.

  • Modulation of Ion Channels: The liberated Gβγ subunits can directly modulate the activity of ion channels, most notably G protein-coupled inwardly-rectifying potassium (GIRK) channels.[2] Activation of GIRK channels leads to potassium efflux, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.

D4R_G_Protein_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D4R D4 Receptor G_protein Gαi/o-βγ D4R->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP (-) GIRK GIRK Channel K_ion_out K+ Efflux GIRK->K_ion_out Agonist 4-isopropyl-N-methyl- N-phenylbenzamide Agonist->D4R Binding G_alpha->AC Inhibition G_beta_gamma->GIRK Activation ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA Activation PKA_active PKA (Active) PKA->PKA_active Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization

Fig 1. Canonical Gαi/o-dependent signaling pathway of the D4 receptor.
β-Arrestin-Mediated Signaling and Biased Agonism

Beyond G protein coupling, agonist-activated D4R is phosphorylated by G protein-coupled receptor kinases (GRKs), particularly GRK2.[4][5] This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The recruitment of β-arrestin performs two key functions:

  • Desensitization: β-arrestin sterically hinders the coupling of the receptor to G proteins, effectively terminating the Gαi/o signal and desensitizing the receptor to further stimulation.[4]

  • Signal Transduction: β-arrestin acts as a scaffold protein, initiating a distinct wave of G protein-independent signaling. This can involve the activation of pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), which influences gene expression and cell survival.[2]

A critical concept in modern pharmacology is biased agonism , where a ligand preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin).[5] A novel agonist like 4-isopropyl-N-methyl-N-phenylbenzamide could potentially be a biased agonist, which would have significant therapeutic implications. For example, a G-protein-biased agonist might offer the primary therapeutic effects with reduced receptor desensitization and fewer side effects associated with β-arrestin signaling.

D4R_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D4R_active Active D4R GRK GRK2 D4R_active->GRK Recruitment D4R_phospho P-D4R Arrestin β-Arrestin D4R_phospho->Arrestin Recruitment Agonist Agonist Agonist->D4R_active GRK->D4R_phospho Phosphorylation Desensitization Desensitization (G protein uncoupling) Arrestin->Desensitization MAPK_cascade MAPK Cascade (e.g., ERK1/2) Arrestin->MAPK_cascade Scaffolding

Fig 2. β-Arrestin recruitment and signaling pathway.

Part 3: Experimental Workflow for Mechanistic Characterization

To validate the hypothesized mechanism of action for a novel compound, a multi-step experimental cascade is required. This process quantifies the compound's affinity, potency, efficacy, and potential signaling bias.

Experimental_Workflow A Step 1: Binding Affinity & Selectivity (Radioligand Binding Assay) B Step 2: G-Protein Functional Activity (cAMP Inhibition Assay) A->B Determine Ki C Step 3: G-Protein Independent Signaling (β-Arrestin Recruitment Assay) B->C Determine EC50 & Emax (G-protein) D Step 4: Data Analysis & Bias Calculation C->D Determine EC50 & Emax (β-arrestin) E Step 5: Downstream Cellular Assays (e.g., GIRK Electrophysiology) D->E Calculate Bias Factor

Fig 3. Workflow for characterizing a novel D4R agonist.
Radioligand Binding Assays: Quantifying Affinity and Selectivity

Objective: To determine the binding affinity (Ki) of 4-isopropyl-N-methyl-N-phenylbenzamide for the D4R and its selectivity against other dopamine receptor subtypes.

Protocol: Competition Binding Assay

  • Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293 or CHO) expressing the human D4.4 receptor variant.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein per well).

    • A fixed concentration of a D4R-selective radioligand (e.g., [³H]spiperone) near its Kd value.

    • Increasing concentrations of the unlabeled test compound (4-isopropyl-N-methyl-N-phenylbenzamide), typically from 10⁻¹¹ to 10⁻⁵ M.

    • For non-specific binding (NSB) control wells, add a high concentration (e.g., 10 µM) of a known D4R antagonist like clozapine.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Selectivity: Repeat the assay using cell lines expressing D1, D2, D3, and D5 receptors to determine the compound's selectivity profile.

ParameterReceptor SubtypeResult (Hypothetical)
Ki (nM) Dopamine D4 5.2
Dopamine D2680
Dopamine D3450
Selectivity D2/D4 Fold>130x
D3/D4 Fold>85x
Table 1. Hypothetical binding affinity and selectivity data.
Functional Assays: Measuring Potency and Efficacy

Objective: To quantify the functional potency (EC50) and efficacy (Emax) of the agonist at initiating both G-protein and β-arrestin signaling pathways.

Protocol: cAMP Inhibition Assay (G-Protein Pathway)

  • Cell Plating: Seed cells stably expressing the human D4R (e.g., CHO-K1) in a 96- or 384-well plate.

  • Stimulation: Treat the cells with increasing concentrations of 4-isopropyl-N-methyl-N-phenylbenzamide in the presence of forskolin (an adenylyl cyclase activator used to generate a measurable cAMP signal to inhibit). A reference full agonist (e.g., dopamine) is run in parallel.

  • Lysis and Detection: After a 30-minute incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay technology like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, a decrease in signal corresponds to D4R-mediated inhibition of cAMP production.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 (concentration for 50% of maximal response) and Emax (maximal response, expressed as a percentage of the reference agonist).

Protocol: β-Arrestin Recruitment Assay (G-Protein Independent Pathway)

  • Assay Principle: Use a cell line engineered to report on the proximity of D4R and β-arrestin-2, such as the PathHunter® system or a NanoBiT® complementation assay.[4][6] In the NanoBiT system, the D4R is tagged with a small luciferase fragment (SmBiT) and β-arrestin with a large fragment (LgBiT). Agonist-induced recruitment brings the fragments together, reconstituting a functional luciferase enzyme that generates a luminescent signal.

  • Cell Plating and Reagent Addition: Plate the engineered cells and add the luciferase substrate.

  • Compound Addition: Add increasing concentrations of 4-isopropyl-N-methyl-N-phenylbenzamide and the reference agonist.

  • Signal Measurement: Measure luminescence over time using a plate reader.

  • Data Analysis: Generate a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

ParameterG-Protein (cAMP)β-Arrestin Recruitment
EC50 (nM) 12.585.0
Emax (%) 95% (Full Agonist)40% (Partial Agonist)
Table 2. Hypothetical functional potency and efficacy data, suggesting G-protein bias.

Conclusion

The mechanism of action of a novel D4R agonist like 4-isopropyl-N-methyl-N-phenylbenzamide is a multi-faceted process beginning with selective binding to the receptor and culminating in the activation of potentially biased intracellular signaling pathways. A thorough characterization, as outlined in this guide, is essential to understand its molecular pharmacology. The hypothetical data presented—high affinity and selectivity for D4R, coupled with full agonism at the G-protein pathway and partial agonism at the β-arrestin pathway—would classify this compound as a promising G-protein biased D4R agonist. Such a profile is highly sought after in modern drug discovery, as it holds the potential for targeted therapeutic efficacy with an improved safety and tolerability profile.

References

  • Van Koppen, C. J., & Van Rhee, A. M. (2005). The dopamine D4 receptor: biochemical and signalling properties. PMC.
  • Martel, J. C., & Gatti-McArthur, S. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11.
  • Eurofins Discovery. (n.d.). D4 Human Dopamine GPCR Cell Based Agonist Arrestin LeadHunter Assay. Eurofins Discovery.
  • Burström, D., et al. (2023). Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. Journal of Neurochemistry.
  • Keck, T. M., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722-3740.
  • BenchChem. (2025). Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Proposed Cross-Reactivity and Biological Activity Study. BenchChem.
  • Ohmori, J., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry.
  • Wang, S., et al. (2017). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. Science, 358(6361), 381-386.
  • Patsnap. (2024). What are D4 receptor antagonists and how do they work?.
  • Glase, S. A., et al. (1997). Substituted [(4-phenylpiperazinyl)-methyl]benzamides: selective dopamine D4 agonists. Journal of Medicinal Chemistry, 40(12), 1771-2.
  • Innoprot. (n.d.). cAMP NOMAD D4 Dopamine Receptor Cell Line. Innoprot.
  • NIST. (n.d.). Benzamide, N-methyl-N-phenyl-. NIST Chemistry WebBook.
  • Oakwood Chemical. (n.d.). N-Methyl-N-phenylbenzamide. Oakwood Chemical.
  • Sigma-Aldrich. (n.d.). 4-METHYL-N-(4-PHENYLAZO-PHENYL)-BENZAMIDE AldrichCPR. Sigma-Aldrich.
  • ChemRxiv. (2023). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • MDPI. (2023).
  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.
  • Ubaya Repository. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Ubaya Repository.
  • Revvity. (n.d.). cAMP assay provides flexibility and stable pharmacology. Revvity.
  • MDPI. (2025).
  • Semantic Scholar. (2016). Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. Semantic Scholar.
  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • BOC Sciences. (n.d.).
  • The dopamine D4 receptor, the ultim
  • A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors. MDPI.
  • Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. UB.
  • Arrestin recruitment to the D4R as measured by a modified NanoBiT...
  • Dopamine receptor D4. Wikipedia.
  • Dopamine receptor D4 in human peripheral blood lymphocytes: a radioligand binding assay study. PubMed.
  • Klein, M. O., et al. (2018). Dopamine: Functions, Signaling, and Association with Neurological Diseases. Cellular and Molecular Neurobiology.

Sources

Foundational

Thermodynamic Solubility Profiling of 4-Isopropyl-N-methyl-N-phenylbenzamide: A Technical Guide

Topic: Thermodynamic Solubility of 4-Isopropyl-N-methyl-N-phenylbenzamide in Water Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Solubility of 4-Isopropyl-N-methyl-N-phenylbenzamide in Water Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Context

4-Isopropyl-N-methyl-N-phenylbenzamide represents a specific class of lipophilic tertiary amides often encountered in early-stage drug discovery and agrochemical formulation. As a Senior Application Scientist, I must clarify a critical distinction immediately: no public experimental solubility data exists for this specific molecular entity.

Therefore, this guide is not merely a data repository but a de novo characterization protocol . It is designed to empower your lab to generate high-fidelity thermodynamic solubility data, avoiding the common pitfalls associated with highly lipophilic, neutral amides.

Structural Analysis & Predicted Properties

Before wet-lab experimentation, we must establish the theoretical baseline using Structure-Activity Relationships (SAR) derived from the core N-phenylbenzamide scaffold.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Formula C₁₇H₁₉NOModerate Molecular Weight (MW ~253.3 g/mol ).
Functional Group Tertiary AmideNeutral. No ionizable centers in the physiological pH range (1–10). Solubility will be pH-independent.
Lipophilicity (LogP) ~4.2 – 4.8 (Estimated)High lipophilicity driven by the 4-isopropyl group and N-methylation.
H-Bond Donors 0The N-methyl substitution removes the amide proton, significantly reducing water interaction potential compared to secondary amides.
Predicted Solubility < 10 µg/mL (Class II/IV) Expect "Practical Insolubility." Detection will require high-sensitivity analytical methods (HPLC/LC-MS).

Theoretical Framework: The Solubility Equilibrium

Thermodynamic solubility (


) is the concentration of a compound in a saturated solution in equilibrium with its most stable solid phase. For a neutral, lipophilic amide like 4-isopropyl-N-methyl-N-phenylbenzamide, this is governed by the General Solubility Equation :


Where:

  • MP (Melting Point): Represents the crystal lattice energy. Higher MP = Lower Solubility.[1]

  • Log P: Represents the hydrophobic effect.[1] Higher Log P = Lower Solubility.

The "Crystal Energy" Trap

Critical Insight: Tertiary amides often exhibit polymorphism. If you measure solubility using an amorphous or metastable form (common in fresh synthesis batches), you will overestimate solubility (Kinetic Solubility).

  • Requirement: You must characterize the solid state (DSC/XRPD) before and after the solubility experiment to ensure the crystal form has not changed.

Experimental Methodology: The "Gold Standard" Protocol

Kinetic methods (DMSO precipitation) are unsuitable for this compound due to its high lipophilicity and potential for supersaturation. The following Shake-Flask Method is the required standard for thermodynamic determination.

Workflow Visualization

The following diagram outlines the critical decision points in the solubility workflow, specifically tailored for lipophilic amides.

SolubilityWorkflow Start Start: Solid Material Char Step 1: Solid State Characterization (XRPD / DSC) Start->Char Prep Step 2: Sample Preparation (Excess Solid in Water/Buffer) Char->Prep Confirm Crystalline Form Equil Step 3: Equilibration (Shake Flask, 37°C, 24-72h) Prep->Equil Warning1 CRITICAL: Use Glass Vials. Avoid plastics (adsorption risk). Prep->Warning1 Sep Step 4: Phase Separation (Centrifugation vs. Filtration) Equil->Sep Sep->Char Analyze Residual Solid (Check for Polymorph Conversion) Anal Step 5: Quantification (HPLC-UV / LC-MS) Sep->Anal Supernatant Warning2 CRITICAL: Centrifuge > Filter. Filters absorb lipophilic amides. Sep->Warning2 Data Step 6: Data Analysis (mg/mL & Molar) Anal->Data

Figure 1: Validated workflow for thermodynamic solubility determination of lipophilic amides, emphasizing solid-state verification and adsorption mitigation.

Step-by-Step Protocol
Phase A: Preparation
  • Vessel Selection: Use borosilicate glass vials (4 mL or 20 mL).

    • Why? Lipophilic amides (

      
      ) adsorb strongly to polypropylene (eppendorf tubes) and polystyrene. Using plastic will yield false-negative results.
      
  • Media: Double-distilled water (ddH₂O) or Phosphate Buffer (pH 7.4).

    • Note: Since the molecule is neutral, pH 7.4 is physically equivalent to water but biologically relevant.

  • Loading: Add solid compound in excess .

    • Target: Visual suspension. Typically 1–2 mg per 1 mL of media.

    • Tip: If the compound "oils out" (forms a liquid droplet instead of a suspension), the melting point is likely depressed by water. This is a "solubility of the liquid" scenario, not solid.

Phase B: Equilibration
  • Agitation: Rotary shaker or magnetic stir bar at constant temperature (25°C or 37°C ± 0.1°C).

  • Duration: Minimum 24 hours .

    • Validation: Measure at 24h, 48h, and 72h. Equilibrium is reached when concentration plateaus (

      
       deviation).
      
Phase C: Separation (The Failure Point)

Do NOT use syringe filters (PTFE/Nylon) initially.

  • Risk: The filter membrane can adsorb up to 50% of the dissolved compound for highly lipophilic drugs.

  • Solution:High-speed centrifugation (e.g., 15,000 rpm for 20 mins) in temperature-controlled rotors.

  • Sampling: Carefully aspirate the supernatant using a glass pipette.

Phase D: Quantification (HPLC-UV)

Since solubility is expected to be low (< 10 µg/mL), standard UV spectroscopy is insufficient.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40 or 70:30) with 0.1% Formic Acid.

    • Why High Organic? To elute the lipophilic amide and prevent carryover.

  • Detection: UV at 254 nm (Benzamide chromophore).

  • Calibration: Prepare standards in 100% Methanol or Acetonitrile to ensure full solubility, ranging from 0.1 µg/mL to 50 µg/mL.

Data Analysis & Interpretation

Calculating Solubility

Report the final solubility (


) in both molarity (

) and mass/volume (

).


Temperature Dependence (Van't Hoff Analysis)

To understand the thermodynamics of dissolution, measure solubility at three temperatures (e.g., 25°C, 37°C, 45°C) and plot


 vs 

(Kelvin).


  • Linear Plot: Indicates the enthalpy of solution (

    
    ) is constant.
    
  • Positive Slope: Dissolution is endothermic (typical for amides), meaning solubility increases with temperature.

Troubleshooting Common Anomalies
ObservationRoot CauseCorrective Action
Solubility decreases over time (24h > 72h) Polymorph conversion (Metastable

Stable).
Analyze residual solid by XRPD. Report the lower value (stable form).
High variability between replicates Incomplete separation of micro-crystals.Increase centrifugation speed/time.
Peak splitting in HPLC Solvent mismatch (Injection solvent too strong).Dilute supernatant with mobile phase before injection.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(4-5), 244-257.

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[2] (Standard reference for amide solubility protocols).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Exploratory

blood-brain barrier permeability of 4-isopropyl-N-methyl-N-phenylbenzamide

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 4-isopropyl-N-methyl-N-phenylbenzamide This whitepaper provides a comprehensive framework for assessing the blood-brain barrier (BBB) permeability of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 4-isopropyl-N-methyl-N-phenylbenzamide

This whitepaper provides a comprehensive framework for assessing the blood-brain barrier (BBB) permeability of the novel compound, 4-isopropyl-N-methyl-N-phenylbenzamide. In the absence of direct experimental data for this specific molecule, this guide serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry and neuropharmacology, we will outline a tiered approach, from initial in silico predictions to rigorous in vitro and in vivo validation. This document is designed to not only guide the experimental evaluation of 4-isopropyl-N-methyl-N-phenylbenzamide but also to provide a foundational understanding of the scientific rationale behind each methodological choice.

Introduction: The Challenge of CNS Drug Delivery

The blood-brain barrier (BBB) is a highly selective, dynamic interface that separates the circulating blood from the brain's extracellular fluid, thereby maintaining cerebral homeostasis.[1][2] This barrier is formed by brain microvascular endothelial cells (BMECs) interconnected by complex tight junctions, which severely restrict the paracellular transport of molecules.[3] For a therapeutic agent to exert its effect within the central nervous system (CNS), it must first successfully traverse this formidable barrier.[4] Consequently, the assessment of BBB permeability is a critical step in the development of neurotherapeutics.[5]

4-isopropyl-N-methyl-N-phenylbenzamide is a novel benzamide derivative. The benzamide scaffold is present in a wide range of pharmacologically active compounds, some of which are known to target the CNS.[6][7] Understanding the BBB penetration potential of this new chemical entity is paramount to determining its suitability for neurological applications. This guide will provide a systematic, multi-faceted approach to characterizing its ability to enter the brain.

Physicochemical and Structural Analysis: Predicting Permeability

The first step in assessing a compound's BBB permeability is to analyze its physicochemical properties, as these are strong determinants of its ability to passively diffuse across the lipid-rich endothelial cell membranes of the BBB.[8] While direct experimental data for 4-isopropyl-N-methyl-N-phenylbenzamide is not available, we can infer its properties from its structure and from data on structurally similar compounds like 4-isopropyl-n-phenylbenzamide.[9][10]

Key Physicochemical Descriptors for BBB Permeability:

PropertyPredicted Value/CharacteristicRationale and Implication for BBB Permeability
Molecular Weight ~253.35 g/mol Below the 500 Da threshold suggested by Lipinski's Rule of 5, which is favorable for passive diffusion across the BBB.[8]
Lipophilicity (XLogP3) Estimated to be high (~3.5-4.0)Based on the calculated XLogP3 of 3.7 for the close analog, 4-isopropyl-n-phenylbenzamide.[9][10] High lipophilicity is generally associated with increased membrane permeability.
Hydrogen Bond Donors 0The N-methyl group eliminates the hydrogen bond donor capacity of the amide nitrogen, which is favorable for BBB penetration.[8]
Hydrogen Bond Acceptors 1 (carbonyl oxygen)A low number of hydrogen bond acceptors is beneficial for crossing the BBB.[8]
Polar Surface Area (PSA) LowThe presence of multiple non-polar groups (isopropyl, phenyl, methyl) suggests a low PSA, which is correlated with better BBB permeability.

Based on this preliminary analysis, 4-isopropyl-N-methyl-N-phenylbenzamide exhibits several characteristics that are predictive of good passive BBB permeability.

Computational (In Silico) Prediction of BBB Permeability

Before embarking on resource-intensive experimental work, computational models can provide a rapid and cost-effective initial assessment of BBB permeability.[4] These models use machine learning algorithms trained on large datasets of compounds with known BBB penetration characteristics to make predictions based on a molecule's structure and calculated physicochemical properties.[5][11][12][13]

Workflow for In Silico Prediction:

cluster_input Input Data cluster_processing Computational Modeling cluster_output Prediction Output smiles SMILES String of 4-isopropyl-N-methyl-N-phenylbenzamide descriptors Calculate Physicochemical Descriptors (LogP, PSA, MW, etc.) smiles->descriptors ml_model Apply Trained Machine Learning Model (e.g., LightGBM, SVM) descriptors->ml_model prediction Quantitative (LogBB, LogPS) or Qualitative (BBB+/BBB-) Prediction ml_model->prediction

Caption: In silico workflow for predicting BBB permeability.

Numerous web-based servers and software packages are available for this purpose. For 4-isopropyl-N-methyl-N-phenylbenzamide, these models would likely predict it to be BBB-permeable (BBB+) based on its favorable physicochemical properties.[11]

In Vitro Assessment of BBB Permeability

In vitro models are essential for experimentally validating in silico predictions and for gaining a deeper understanding of the mechanisms of transport.[14][15] These models aim to replicate the barrier function of the BBB in a controlled laboratory setting.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular permeability.[16] It is an excellent first-line experimental screen due to its simplicity and low cost.

Experimental Protocol for PAMPA-BBB:

  • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane.[16] This plate serves as the "acceptor" plate.

  • Donor Solution: The test compound, 4-isopropyl-N-methyl-N-phenylbenzamide, is dissolved in a buffer solution at a known concentration and added to a 96-well "donor" plate.

  • Incubation: The acceptor plate is placed on top of the donor plate, and the assembly is incubated for a set period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds with high Pe values in this assay are predicted to have high passive permeability across the BBB.[16][17]

Cell-Based Monolayer Models (Transwell Assay)

To incorporate biological components such as tight junctions and efflux transporters, cell-based models are necessary.[18] The Transwell assay, using a monolayer of brain endothelial cells, is the most common in vitro BBB model.[19]

Experimental Protocol for Transwell Permeability Assay:

  • Cell Culture: A suitable brain endothelial cell line (e.g., human cerebral microvascular endothelial cells (hCMEC/D3) or mouse bEnd.3 cells) is seeded onto the microporous membrane of a Transwell insert. The cells are cultured until they form a confluent monolayer.

  • Barrier Integrity Assessment: The integrity of the monolayer is crucial and is assessed by measuring the Transendothelial Electrical Resistance (TEER).[3][18] High TEER values (e.g., >200 Ohm x cm²) are indicative of tight junction formation.[18] The permeability of a paracellular marker, such as sucrose or sodium fluorescein, is also measured to confirm low passive leakage.[18][20]

  • Permeability Assay: The Transwell insert containing the cell monolayer is placed in a well containing fresh media. The test compound is added to the apical (upper, "blood") compartment.

  • Sampling and Analysis: At various time points, samples are taken from the basolateral (lower, "brain") compartment and analyzed by LC-MS/MS to determine the concentration of the compound that has crossed the monolayer.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated, which represents the rate of transport across the endothelial cell monolayer.

cluster_setup Assay Setup cluster_experiment Permeability Measurement cluster_analysis Data Analysis seed_cells Seed brain endothelial cells on Transwell insert culture Culture to form confluent monolayer seed_cells->culture verify_barrier Verify barrier integrity (TEER, tracer permeability) culture->verify_barrier add_compound Add 4-isopropyl-N-methyl-N-phenylbenzamide to apical chamber verify_barrier->add_compound incubate Incubate for set time periods add_compound->incubate sample Sample from basolateral chamber incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp (apparent permeability) quantify->calculate A Tier 1: Physicochemical & In Silico Analysis (Prediction of BBB+/BBB-) B Tier 2: In Vitro Screening (PAMPA-BBB) (Assess passive permeability) A->B High predicted permeability C Tier 3: In Vitro Biological Model (Transwell) (Assess transport across cell monolayer, TEER) B->C High Pe value D Tier 4: In Vivo Validation (Rodent Model) (Determine LogBB) C->D High Papp value

Sources

Foundational

A Guide to the Definitive Structural Elucidation of 4-isopropyl-N-methyl-N-phenylbenzamide for CAS Registry Number Assignment

Abstract: This technical guide provides a comprehensive framework for the unequivocal identification of 4-isopropyl-N-methyl-N-phenylbenzamide. As a potentially novel chemical entity, this compound may not possess a pre-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the unequivocal identification of 4-isopropyl-N-methyl-N-phenylbenzamide. As a potentially novel chemical entity, this compound may not possess a pre-existing Chemical Abstracts Service (CAS) Registry Number. The process of obtaining such an identifier necessitates a rigorous and multi-faceted analytical approach to confirm its precise chemical structure. This document, intended for researchers, chemists, and drug development professionals, outlines the logical progression from synthesis and purification to advanced spectroscopic and spectrometric characterization. We delve into the causality behind methodological choices in Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting self-validating protocols that ensure scientific integrity. By integrating established principles with field-proven insights, this guide serves as a definitive workflow for the structural elucidation of N,N-disubstituted benzamides and similarly complex small molecules.

The Foundational Role of the CAS Registry Number

A CAS Registry Number is a unique numerical identifier assigned to a single, specific chemical substance by the Chemical Abstracts Service. Its purpose is to provide an unambiguous way to identify a chemical, devoid of the potential confusion arising from multiple systematic, generic, or trade names. A substance can only be assigned a CAS number once its identity has been established through sufficient analytical data. For a compound like 4-isopropyl-N-methyl-N-phenylbenzamide, which does not appear in major chemical databases, a de novo characterization is the mandatory first step toward its official registration.

Prerequisite: Synthesis and Purification

Prior to any analytical identification, a pure sample of the target compound must be synthesized and isolated. A logical and common synthetic route for N,N-disubstituted benzamides is the amidation of a carboxylic acid derivative with a secondary amine.

Proposed Synthetic Pathway: The most direct approach involves the coupling of 4-isopropylbenzoyl chloride (synthesized from 4-isopropylbenzoic acid) with N-methylaniline.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 4-isopropylbenzoic acid C Activation (e.g., SOCl₂) A->C Step 1 B N-methylaniline D Amide Coupling (Schotten-Baumann conditions) B->D Step 2 C->D Intermediate: 4-isopropylbenzoyl chloride E 4-isopropyl-N-methyl-N-phenylbenzamide D->E

Caption: Proposed synthetic workflow for 4-isopropyl-N-methyl-N-phenylbenzamide.

Following the reaction, purification is critical to remove unreacted starting materials and byproducts. Silica gel column chromatography is a highly effective method for this purpose, separating compounds based on polarity[1].

The Pillars of Structural Elucidation

The identity of the purified compound must be confirmed using a combination of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Pillar I: Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred initial technique as it provides information on both the purity of the sample (via the chromatogram) and the molecular weight of the analyte[2][3]. For a molecule like 4-isopropyl-N-methyl-N-phenylbenzamide, which is thermally stable and sufficiently volatile, GC-MS analysis is ideal.

Causality of Method Choice:

  • GC Separation: A non-polar capillary column (e.g., DB-5ms) is chosen because it separates compounds primarily by boiling point and is well-suited for the analysis of relatively non-polar aromatic compounds[2].

  • Electron Ionization (EI): EI is a "hard" ionization technique that not only provides the molecular ion (M⁺˙) but also generates a reproducible fragmentation pattern. This pattern serves as a "fingerprint" for the molecule and aids in structural confirmation[3].

Expected Spectrometric Data:

FeatureExpected Value (m/z)Rationale
Molecular Formula C₁₈H₂₁NO-
Exact Mass 267.1623The precise mass calculated from the atomic composition. High-resolution MS can confirm this value.
Molecular Ion (M⁺˙) 267Represents the intact molecule with one electron removed.
Key Fragment 1 147Corresponds to the [4-isopropylbenzoyl]⁺ cation, resulting from cleavage of the amide C-N bond.
Key Fragment 2 120Corresponds to the [phenyl(methyl)amino]⁺ radical cation or subsequent rearrangements.
Key Fragment 3 105Loss of the isopropyl group ([M - 43]⁺), resulting in the [4-ethylbenzoyl]⁺ fragment after rearrangement.
Pillar II: Nuclear Magnetic Resonance (NMR) for Structural Connectivity

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR spectra are required for a complete structural assignment. The data provides information on the chemical environment, connectivity, and number of different types of protons and carbons[4].

Expert Insight - The Rotamer Phenomenon: In N-substituted benzamides, rotation around the amide C-N bond can be restricted at room temperature. This can lead to broadening of the signals for the N-methyl and adjacent aromatic protons, or even the appearance of two distinct sets of signals for these groups (rotamers). A variable temperature (VT) NMR experiment can be employed to investigate this; as the temperature increases, the rate of rotation increases, causing the broad signals to sharpen into single peaks.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.2Multiplet9HAromatic Protons (C₆H ₅ and C₆H ₄)Aromatic protons typically resonate in this region. Overlapping signals are expected.
~3.5Singlet (broad)3HN-CHThe N-methyl group. Broadness may indicate restricted rotation around the C-N bond.
~3.0Septet1HCH (CH₃)₂The methine proton of the isopropyl group, split by 6 neighboring methyl protons.
~1.25Doublet6HCH(C H₃)₂The two equivalent methyl groups of the isopropyl group, split by the methine proton.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~171C =OThe carbonyl carbon of the amide is significantly deshielded.
~152, ~144, ~133Aromatic Quaternary C Carbons in the aromatic rings with no attached protons.
~129, ~128, ~127, ~126Aromatic C -HAromatic carbons with attached protons.
~38N-C H₃The N-methyl carbon.
~34C H(CH₃)₂The methine carbon of the isopropyl group.
~24CH(C H₃)₂The two equivalent methyl carbons of the isopropyl group.

Standard Operating Protocols for Verification

The following protocols are designed to be self-validating systems, providing the robust data required for structural confirmation.

Protocol: GC-MS Analysis

Objective: To determine the purity and confirm the molecular weight and fragmentation pattern of the synthesized compound.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • GC System Configuration:

    • GC: Agilent 8890 or equivalent.

    • Column: HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[2].

    • Injector: Split/splitless, set to 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 15°C/min to 300°C.

    • Final hold: Hold at 300°C for 5 minutes.

  • MS System Configuration:

    • MS: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230°C.

  • Injection and Analysis: Inject 1 µL of the prepared sample. Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound.

  • Data Interpretation: Compare the retention time to assess purity. Analyze the mass spectrum to identify the molecular ion peak and compare the fragmentation pattern to the predicted values.

Protocol: NMR Spectroscopic Analysis

Objective: To elucidate the chemical structure and connectivity of the compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Spectrometer Setup:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: Room temperature (approx. 298 K).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize spectral width, number of scans (typically 16-64), and relaxation delay (d1, typically 1-2 s).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to TMS (0 ppm).

    • Integrate the ¹H NMR signals and analyze the multiplicities (singlet, doublet, etc.).

    • Assign all proton and carbon signals to their respective atoms in the predicted structure.

Integrated Workflow for Structural Confirmation

The conclusive identification of 4-isopropyl-N-methyl-N-phenylbenzamide is not a single experiment but a logical, multi-step workflow.

Sources

Exploratory

A Risk-Based Strategy for the Toxicological Evaluation of 4-isopropyl-N-methyl-N-phenylbenzamide (Research Grade)

Abstract This technical guide outlines a comprehensive, tiered strategy for the toxicological assessment of the novel research compound, 4-isopropyl-N-methyl-N-phenylbenzamide. Given the absence of publicly available saf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the toxicological assessment of the novel research compound, 4-isopropyl-N-methyl-N-phenylbenzamide. Given the absence of publicly available safety data for this specific N-substituted benzamide, this document provides a framework for researchers and drug development professionals to establish a foundational safety profile. The proposed workflow integrates in silico prediction, a battery of in vitro assays, and a rationale for targeted in vivo studies. Methodologies are grounded in internationally accepted standards, primarily the OECD Guidelines for the Testing of Chemicals, to ensure data quality and regulatory relevance.[1][2][3] The objective is to enable informed decision-making for safe handling and to identify potential toxicological liabilities early in the research and development process.

Introduction and Rationale

4-isopropyl-N-methyl-N-phenylbenzamide is a specific N-substituted benzamide derivative for which toxicological information is not publicly available. The benzamide scaffold is present in numerous biologically active compounds, and N-substitution can significantly alter metabolic stability, receptor interaction, and toxicity profiles.[4][5][6][7] Therefore, approaching this research-grade chemical without a structured toxicological evaluation presents an unacceptable risk.

This guide proposes a pragmatic, tiered approach, starting with low-cost, high-throughput in vitro methods before proceeding to more resource-intensive in vivo studies.[8][9][10][11] This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and allows for early "fail-fast" decision-making.[2] The core of this framework is a series of validated in vitro assays designed to probe key toxicological endpoints: cytotoxicity, genotoxicity, metabolic stability, and cardiovascular safety.

Physicochemical Characterization

Prior to biological testing, a fundamental understanding of the compound's physicochemical properties is essential. These parameters influence its biological behavior and inform the design of subsequent assays.

PropertyPredicted Value / MethodRationale & Implication
Molecular Weight 239.31 g/mol (Computed)Influences diffusion and absorption characteristics.
XLogP3 3.7 (Computed)Indicates high lipophilicity and predicts low aqueous solubility, which may affect bioavailability and require specific formulation strategies for testing.[12]
Aqueous Solubility Experimental Determination (e.g., via HPLC)Critical for preparing accurate dosing solutions for in vitro and in vivo studies. Poor solubility is a common challenge for hydrophobic compounds.
Chemical Purity HPLC-UV, LC-MSEnsures that observed toxicity is due to the compound itself and not impurities. A purity of >95% is recommended.

Data for a structurally similar compound, 4-isopropyl-n-phenylbenzamide, was used for computational predictions.[12][13]

A Tiered Approach to Toxicological Screening

A tiered, or stepwise, testing strategy is the most efficient method for characterizing a novel compound. It prioritizes in vitro and in silico methods to guide decisions and refine the design of any necessary animal studies.

G cluster_0 A Tier 1: In Silico & In Vitro Screening E Cytotoxicity Assays (e.g., MTT, LDH) A->E F Genotoxicity (Ames Test) A->F G Cardiovascular Safety (hERG Assay) A->G H Metabolic Stability (Microsomes) A->H J Data Review & Risk Assessment A->J B Tier 2: Preliminary In Vivo Assessment I Acute Oral Toxicity (OECD 423) B->I K Go / No-Go Decision B->K C Tier 3: Further Mechanistic / Repeat-Dose Studies D Physicochemical Characterization J->B K->C

Caption: A Tiered Toxicological Evaluation Workflow.

In Vitro Toxicity Assessment: Core Protocols

The cornerstone of the initial safety assessment is a battery of in vitro assays. These tests provide rapid, cost-effective, and human-relevant data on the potential for a compound to cause cellular damage or other adverse effects.[8][9][11]

General Cytotoxicity Assessment

Cytotoxicity assays measure the ability of a substance to cause cell death.[9] Using multiple assays with different mechanisms provides a more robust assessment.[14][15]

Experimental Protocol: MTT Assay for Metabolic Viability

  • Cell Culture: Plate human hepatoma cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of 4-isopropyl-N-methyl-N-phenylbenzamide in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plate for 24 or 48 hours.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16][17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Experimental Protocol: LDH Release Assay for Membrane Integrity

  • Cell Culture & Treatment: Follow steps 1-3 of the MTT protocol.

  • Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions. Lactate dehydrogenase released from damaged cells will catalyze a reaction that produces a colored product.[15][18]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage relative to a maximum LDH release control (cells lysed with detergent).[18]

AssayEndpoint MeasuredHypothetical IC₅₀ (µM)Interpretation
MTT (HepG2 cells) Mitochondrial Activity> 100 µMLow potential for causing metabolic dysfunction in liver cells at tested concentrations.
LDH (HepG2 cells) Membrane Integrity> 100 µMLow potential for causing acute cell membrane damage.
Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can damage genetic material (DNA), a potential indicator of carcinogenic or mutagenic properties.[9][19]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess a compound's mutagenic potential.[19][20] It uses several strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[19]

  • Strain Selection: Utilize a standard set of at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[21]

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.[19][21] This is crucial as some chemicals only become mutagenic after being metabolized.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound using either the plate incorporation or pre-incubation method.

  • Plating: Plate the treated bacteria onto a minimal agar medium lacking the essential amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium).

  • Data Analysis: A compound is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control, typically by a factor of two or more.

Cardiovascular Safety Screening

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia.[22][23][24] Therefore, early screening for hERG inhibition is a critical step in safety assessment.

Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp)

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[22]

  • Assay System: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[22] This technology provides high-quality electrophysiological data comparable to the gold-standard manual patch-clamp method.[22][24]

  • Compound Application: Apply a range of concentrations of the test compound (e.g., 0.1, 1, 10 µM) sequentially to the cells.[22]

  • Data Acquisition: Measure the hERG channel current before and after compound application using a specific voltage protocol.[22]

  • Data Analysis: Calculate the percentage inhibition of the hERG current at each concentration and determine the IC₅₀ value.

AssayEndpoint MeasuredHypothetical IC₅₀ (µM)Interpretation
Ames Test (OECD 471) Gene MutationNon-mutagenicLow risk of mutagenicity.
hERG Patch Clamp K⁺ Channel Inhibition> 30 µMLow potential for causing drug-induced QT prolongation at expected therapeutic concentrations.
Metabolic Stability Assessment

Metabolic stability provides an indication of how quickly a compound is metabolized by liver enzymes, which influences its half-life and potential for drug-drug interactions.[25][26]

Experimental Protocol: Liver Microsomal Stability Assay

  • System: Use pooled human liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[27]

  • Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[27][28]

  • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.[27][28]

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[27] Stop the reaction at each time point by adding a cold organic solvent like acetonitrile.

  • Analysis: Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.[28]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

G A Prepare Microsome/Compound Mix B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 45 min) C->D E Quench Reaction (Cold Acetonitrile) D->E F Analyze by LC-MS/MS E->F G Calculate t½ and Clint F->G

Caption: Workflow for the Liver Microsomal Stability Assay.

In Vivo Toxicology: Rationale for Acute Studies

If the in vitro data does not reveal significant liabilities, a preliminary in vivo study may be warranted to understand the compound's effects in a whole-organism system. The primary goal is to assess acute toxicity and establish a dose range for any potential future studies.

Proposed Study: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity and estimate its LD₅₀.[29][30][31][32][33]

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).[31]

  • Dosing: Administer the compound orally at one of the fixed starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[29][32] The starting dose is selected based on any available information or structural alerts.

  • Procedure: The test proceeds in a stepwise manner using 3 animals per step.[31] The outcome of one step (i.e., mortality or survival) determines the dose for the next step.[31]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[31]

  • Endpoint: The primary endpoint is the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality at specific dose levels.[29]

Data Integration and Risk Assessment

The final step is to synthesize all generated data. A compound with high cytotoxicity (in vitro IC₅₀ < 10 µM), a positive Ames test, significant hERG inhibition (IC₅₀ < 10 µM), or high acute in vivo toxicity (e.g., GHS Category 1 or 2) would be flagged as a high-risk candidate requiring significant justification to proceed with further development. Conversely, a compound with a clean profile across these assays can be handled with greater confidence in a research setting and prioritized for further efficacy studies.

Conclusion

The toxicological evaluation of a novel research compound like 4-isopropyl-N-methyl-N-phenylbenzamide requires a systematic, evidence-based approach. The tiered strategy presented in this guide, which prioritizes internationally recognized in vitro methodologies, provides a robust framework for generating a foundational safety profile. This approach ensures the protection of laboratory personnel, satisfies ethical considerations regarding animal use, and enables the early identification of potential toxicological liabilities, ultimately saving time and resources in the drug discovery and development pipeline.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). Retrieved from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved from [Link]

  • CARTOX (hERG Toxicity Assay) - Greenstone Biosciences. (n.d.). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Kouvari, E., et al. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 20(4), 447-453. Retrieved from [Link]

  • OECD Guidelines for the testing of chemicals and related documents - Norecopa. (2021, October 14). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse - UNECE. (n.d.). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.). Retrieved from [Link]

  • hERG screening using high quality electrophysiology assays. (2026, January 20). Retrieved from [Link]

  • Herg Assay Services | Reaction Biology. (n.d.). Retrieved from [Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses - TTS Laboratuvar Hizmetleri. (n.d.). Retrieved from [Link]

  • A cell-free, high-throughput hERG safety assay - The Rockefeller University. (n.d.). Retrieved from [Link]

  • Gothe, S. R., et al. (n.d.). oecd guidelines for acute oral toxicity studies: an overview. ijrap.net. Retrieved from [Link]

  • metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Ames Mutagenicity Testing (OECD 471) - CPT Labs. (n.d.). Retrieved from [Link]

  • OECD Test Guideline 423 - National Toxicology Program. (2001, December 17). Retrieved from [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved from [Link]

  • In vitro testing methods | Toxicology Class Notes - Fiveable. (2025, August 15). Retrieved from [Link]

  • In Vitro Toxicity Testing Protocols - Barnes & Noble. (n.d.). Retrieved from [Link]

  • GLP OECD 471 Ames Test - Scantox. (n.d.). Retrieved from [Link]

  • OECD 471: Ames Test | Gentronix. (n.d.). Retrieved from [Link]

  • In vitro and in vivo testing of new compounds - Oxford Academic. (n.d.). Retrieved from [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI. (n.d.). Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved from [Link]

  • Is In Vitro Toxicology Testing the Future of Safer Drug Development? - MarketsandMarkets. (2025, September 26). Retrieved from [Link]

  • Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds: N-(heptan-4-yl)benzo[d][1][8]dioxole-5-carboxamide and (R)-N-(1-methoxy-4-methylpentan-2-yl) - PMC. (2016, October 29). Retrieved from [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023, August 16). Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. (2002, February 8). Retrieved from [Link]

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (n.d.). Retrieved from [Link]

  • N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC - NIH. (n.d.). Retrieved from [Link]

  • 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - ResearchGate. (2019, May 16). Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - Hilaris. (2018, November 1). Retrieved from [Link]

  • N-Isopropyl-4-methylbenzenesulfonamide - Links - Computational Toxicology and Exposure Online Resources. (2025, October 15). Retrieved from [Link]

  • 4-(1-Methylethyl)-N-phenylbenzenamine | C15H17N | CID 21861 - PubChem. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Cell Culture Handling of 4-Isopropyl-N-methyl-N-phenylbenzamide

This Application Note is designed as a definitive technical guide for the handling, solubilization, and cellular administration of 4-isopropyl-N-methyl-N-phenylbenzamide . Given the specific physicochemical profile of th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the handling, solubilization, and cellular administration of 4-isopropyl-N-methyl-N-phenylbenzamide . Given the specific physicochemical profile of this molecule (a lipophilic, N-methylated benzanilide derivative), this protocol addresses the critical challenges of aqueous solubility, precipitation avoidance, and cellular uptake optimization.

Executive Summary & Molecule Profile

4-isopropyl-N-methyl-N-phenylbenzamide is a lipophilic small molecule characterized by a benzanilide scaffold with two key structural modifications: a para-isopropyl group on the benzoyl ring and an N-methyl substitution on the amide nitrogen.

These structural features dictate its handling requirements:

  • The N-methyl group eliminates the hydrogen bond donor potential of the amide, significantly increasing lipophilicity (LogP) and membrane permeability while decreasing aqueous solubility compared to its secondary amide counterpart.

  • The 4-isopropyl group adds steric bulk and lipophilicity, further necessitating the use of organic co-solvents (DMSO) and carrier proteins (BSA) for stable delivery in aqueous media.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Cell Culture
Molecular Formula C₁₇H₁₉NO--
Molecular Weight ~253.34 g/mol Small molecule; rapid diffusion expected.
Predicted LogP ~3.8 – 4.2High Lipophilicity. High risk of precipitation in media.
H-Bond Donors 0Excellent membrane permeability; poor water solubility.
H-Bond Acceptors 1 (Amide Carbonyl)Limited interaction with aqueous solvent shell.[1]
Solubility (Water) < 10 µM (Predicted)Critical: Requires DMSO stock and step-down dilution.
Solubility (DMSO) > 50 mMExcellent. Preferred stock solvent.[1]

Stock Solution Preparation

Objective: To create a stable, concentrated stock solution free of micro-precipitates.

Reagents
  • Compound: 4-isopropyl-N-methyl-N-phenylbenzamide (Solid, >98% Purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Vessels: Amber glass vials (to protect from potential photodegradation) with Teflon-lined caps.

Protocol
  • Weighing: Accurately weigh the compound into a sterile amber glass vial. Avoid using plastic microcentrifuge tubes for long-term storage of high-concentration stocks, as lipophilic benzamides can leach plasticizers or adsorb to the walls.

  • Dissolution: Add anhydrous DMSO to achieve a 50 mM or 100 mM stock concentration.

    • Calculation: Volume (mL) = [Mass (mg) / MW (253.34)] / Concentration (M).

  • Mixing: Vortex vigorously for 30 seconds. Inspect visually. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: If the compound is not sterile, filter the DMSO stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use Nylon or Cellulose Acetate filters, as DMSO may degrade them or the compound may bind.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Cell Culture Media Preparation (The "Step-Down" Method)

Challenge: Direct addition of a high-concentration DMSO stock to aqueous media often causes "crashing out" (precipitation), leading to inconsistent dosing and false-negative toxicity results.

Solution: Use an intermediate dilution step or a "drip" method.

Protocol: Preparing the Working Solution (2x Concentrate)

Target Final Concentration: 10 µM (Example) Final DMSO Concentration: ≤ 0.5% (v/v)[2]

  • Pre-warm Media: Warm the cell culture media (e.g., DMEM + 10% FBS) to 37°C. The serum proteins (Albumin) act as carriers for lipophilic compounds.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM DMSO stock 1:10 in pure DMSO to create a 5 mM working stock. This improves pipetting accuracy for small volumes.

  • The "Drip" Addition:

    • Place the tube containing the culture media on a vortex mixer set to low speed.

    • Slowly pipette the required volume of DMSO stock into the center of the vortex (subsurface injection is best).

    • Why? This ensures rapid dispersion of the DMSO plume before local concentration exceeds the solubility limit.

  • Equilibration: Allow the media to sit at 37°C for 15-30 minutes. This allows the compound to bind to Serum Albumin (BSA), stabilizing it in solution.

  • Visual Check: Inspect under a microscope (10x or 20x). If you see "needles" or "oil droplets," the compound has precipitated. Do not use.

Diagram: Solubility & Dosing Workflow

G Solid Solid Compound (4-isopropyl-N-methyl-N-phenylbenzamide) DMSO_Stock 50 mM Stock Solution (Anhydrous DMSO) Solid->DMSO_Stock Dissolve & Vortex Inter_Dilution Intermediate Dilution (5 mM in DMSO) DMSO_Stock->Inter_Dilution 1:10 Dilution Vortex_Mix Vortex Mixing (Subsurface Injection) Inter_Dilution->Vortex_Mix Slow Addition Media_Prep Media Preparation (DMEM + 10% FBS) Media_Prep->Vortex_Mix Pre-warmed 37°C Equilibration Equilibration (30 min) BSA Binding Stabilization Vortex_Mix->Equilibration QC_Check Microscopic QC (Check for Precipitates) Equilibration->QC_Check QC_Check->DMSO_Stock Fail (Re-optimize) Dosing Cell Dosing (Final DMSO < 0.5%) QC_Check->Dosing Pass

Caption: Step-by-step workflow for solubilizing lipophilic benzamides, emphasizing the critical equilibration step with serum proteins to prevent precipitation.

Experimental Protocols

A. Cytotoxicity Assessment (MTT/LDH Assay)

Before assessing biological activity, you must define the non-toxic window, as benzanilides can disrupt cell membranes at high concentrations.

  • Seeding: Seed cells (e.g., HeLa, HEK293) in 96-well plates (5,000–10,000 cells/well). Incubate for 24 hours.

  • Treatment: Treat cells with a log-scale dilution series of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control 1: Vehicle Control (Media + DMSO matched to the highest concentration, e.g., 0.5%).

    • Control 2: Positive Control (Triton X-100 for LDH, or Staurosporine for MTT).

  • Incubation: 24 to 48 hours.

  • Readout: Measure absorbance/fluorescence. Calculate % Viability relative to Vehicle Control.

    • Note: If the IC50 is > 50 µM, the compound is considered relatively non-toxic for short-term assays.

B. Cellular Uptake & Washout (Lipophilicity Check)

Due to its high LogP, 4-isopropyl-N-methyl-N-phenylbenzamide will rapidly partition into lipid bilayers.

  • Pulse: Incubate cells with 10 µM compound for 1, 2, and 4 hours.

  • Wash: Aspirate media. Wash 3x with ice-cold PBS + 0.1% BSA.

    • Why BSA? PBS alone will not remove the lipophilic compound stuck to the outside of the cell membrane. BSA acts as a "sink" to strip surface-bound drug.

  • Lysis: Lyse cells with Methanol or Acetonitrile.

  • Analysis: Analyze lysate via LC-MS/MS to quantify intracellular concentration.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Concentration > Solubility LimitReduce concentration to < 50 µM. Increase FBS to 20% during loading. Use a cyclodextrin carrier (e.g., Captisol®).
High Background Toxicity DMSO ToxicityEnsure final DMSO is < 0.5% (v/v).[2] Include a "DMSO-only" control in every plate.
Loss of Potency Adsorption to PlasticUse glass-coated plates or "low-binding" polypropylene tips and plates.
Crystal Formation Temperature ShockDo not add cold media to warm cells with this compound. Keep all reagents at 37°C.

References

  • Lipophilicity and Solubility: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (General principles of handling LogP > 3 compounds).
  • Benzanilide Chemistry: Pytlewska, M., et al. (2021). "Synthesis and Single Crystal Structures of N-Substituted Benzamides." MDPI Molecules. Link

  • DMSO in Cell Culture: Timm, M., et al. (2013). "Dimethyl sulfoxide: an often ignored variable in cell culture." Archives of Toxicology. Link

  • Carrier Proteins: Torchilin, V. P. (2007). "Structure and design of polymeric surfactant-based drug delivery systems." Journal of Controlled Release. (Discusses Albumin as a carrier for lipophiles).

Sources

Application

Application Note: High-Efficiency Synthesis of 4-Isopropyl-N-methyl-N-phenylbenzamide Derivatives

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 4-isopropyl-N-methyl-N-phenylbenzamide and its structural derivatives. These scaffolds, characterized by a cumyl (4-isopropy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-isopropyl-N-methyl-N-phenylbenzamide and its structural derivatives. These scaffolds, characterized by a cumyl (4-isopropyl) moiety and a sterically constrained amide linkage, are critical intermediates in the development of TRP channel modulators, antiviral agents (e.g., Enterovirus 71 inhibitors), and agrochemicals.

Unlike standard primary amide couplings, the reaction involves N-methylaniline , a secondary aromatic amine. This introduces specific steric and electronic challenges—reduced nucleophilicity compared to aniline and increased steric bulk. This guide prioritizes the Acid Chloride Method for its superior kinetics and scalability, while providing a HATU-mediated alternative for parallel synthesis libraries.

Retrosynthetic Analysis & Strategy

The target molecule is best disconnected at the amide bond. The strategic choice lies in the activation of the carboxylic acid.[1][2]

  • Path A (Recommended): Conversion of 4-isopropylbenzoic acid to its acid chloride, followed by nucleophilic acyl substitution. This pathway drives the reaction to completion despite the lower nucleophilicity of N-methylaniline.

  • Path B (Alternative): In situ activation using HATU. Best reserved for substrates sensitive to acidic conditions or for high-throughput screening (HTS) where isolation of acid chlorides is impractical.

Reaction Scheme

4-Isopropylbenzoic acid


4-Isopropylbenzoyl chloride 

N-methylaniline

Target Amide

Protocol A: Acid Chloride Route (Gold Standard)

Recommended for scale-up (>1g) and highest purity.

Reagents & Stoichiometry
ComponentRoleEquiv.[3][4]Notes
4-Isopropylbenzoic acid SM (Acid)1.0Starting material (Cumic acid)
Thionyl Chloride (SOCl₂) Activator3.0Excess acts as solvent/drying agent
N-Methylaniline SM (Amine)1.1Slight excess ensures full acid consumption
Triethylamine (TEA) Base2.0Scavenges HCl byproduct
Dichloromethane (DCM) Solvent-Anhydrous required
DMF Catalyst0.05Catalyzes acid chloride formation
Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Equip a dry 2-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Charge the flask with 4-isopropylbenzoic acid (1.0 equiv) .

  • Addition: Add Thionyl Chloride (3.0 equiv) slowly at room temperature. Add DMF (2-3 drops) as a catalyst.

    • Expert Insight: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the conversion of the acid to the acid chloride.

  • Reflux: Heat the mixture to reflux (75-80°C oil bath) for 2–3 hours. Monitor gas evolution (HCl/SO₂).

  • Concentration: Once gas evolution ceases, cool to RT and concentrate in vacuo to remove excess SOCl₂.

    • Critical Step: Co-evaporate with dry toluene (2x) to remove trace thionyl chloride, which can degrade the amine in the next step. Result: 4-isopropylbenzoyl chloride (yellow oil/solid).[5]

Phase 2: Amide Coupling
  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (5–10 mL/g) under Nitrogen. Cool to 0°C (ice bath).

  • Amine Addition: In a separate vial, mix N-methylaniline (1.1 equiv) and TEA (2.0 equiv) in DCM.

  • Coupling: Add the amine/base solution dropwise to the cold acid chloride solution over 15 minutes.

    • Thermodynamics: The reaction is exothermic.[6] Slow addition prevents temperature spikes that could lead to side reactions (e.g., polymerization).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The acid chloride spot (reactive) should disappear; a new less polar spot (amide) will appear.

Phase 3: Workup & Purification
  • Quench: Add saturated NaHCO₃ solution to the reaction mixture. Stir vigorously for 10 mins.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2x).

  • Acid Wash (Critical): Wash combined organics with 1M HCl (2x).

    • Why? This protonates and removes unreacted N-methylaniline (starting material), which is difficult to separate by chromatography.

  • Drying: Wash with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Crystallization: The crude oil often solidifies. Recrystallize from Ethanol/Water or Hexane/EtOAc .

Protocol B: HATU Coupling (Library Scale)

Recommended for parallel synthesis or acid-sensitive derivatives.

Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Solvent: DMF (Anhydrous)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

Methodology[2][4][10][12]
  • Dissolve 4-isopropylbenzoic acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv) . Stir for 15 mins at RT to form the activated ester (O-At ester).

    • Visual Cue: Solution typically turns yellow/orange.

  • Add N-methylaniline (1.2 equiv) .

  • Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc, wash with 10% LiCl (removes DMF), then 1M HCl, saturated NaHCO₃, and Brine.

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow of the Acid Chloride protocol.

SynthesisWorkflow Start Start: 4-Isopropylbenzoic Acid Activation Activation: SOCl2 + DMF (cat) Reflux 2-3h Start->Activation Acyl Substitution Evap Evaporation: Remove excess SOCl2 (Co-evap with Toluene) Activation->Evap Crude Acid Chloride Coupling Coupling: Add N-methylaniline + TEA DCM, 0°C to RT Evap->Coupling Dissolve in DCM Workup Workup: 1M HCl Wash (Removes unreacted amine) Coupling->Workup Quench NaHCO3 Product Final Product: 4-isopropyl-N-methyl-N-phenylbenzamide Workup->Product Recrystallization

Caption: Step-by-step workflow for the Acid Chloride synthesis route, highlighting the critical purification step (HCl wash).

Characterization & QC Criteria

To validate the synthesis, the following analytical data must be obtained.

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 1.25 (d, 6H): Isopropyl methyl groups.

    • δ 2.90 (sept, 1H): Isopropyl methine proton.

    • δ 3.50 (s, 3H): N-Methyl group (Diagnostic peak; may show rotamers).

    • δ 7.00–7.40 (m, 9H): Aromatic protons (Benzoyl + Phenyl rings).

  • LC-MS:

    • Expect [M+H]+ peak corresponding to Molecular Weight (approx. 253.34 g/mol ).

  • Purity: >95% by HPLC (254 nm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried; use fresh anhydrous DCM.
Sticky Oil Product Rotamers/ImpuritiesTriturate with cold Pentane or Hexane to induce solidification.
Unreacted Amine Steric HindranceUse "Protocol A" (Acid Chloride) instead of HATU; heat coupling step to 40°C if necessary.
Color (Dark) Oxidation of AminePerform coupling under strict Nitrogen atmosphere; distill N-methylaniline if brown.

Safety & Compliance

  • Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Use only in a well-ventilated fume hood.

  • N-Methylaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia agent. Wear double nitrile gloves.

  • DCM: Suspected carcinogen. Handle in hood.

References

  • BenchChem. 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions. Retrieved from .

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 261841, 4-Isopropyl-N-phenylbenzamide. Retrieved from .[7]

  • Montalbetti, C. A., & Falque, V. (2005).Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • MDPI (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives.[8] Retrieved from .

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Method

using 4-isopropyl-N-methyl-N-phenylbenzamide in cognitive function studies

Application Note: Strategic Evaluation of 4-isopropyl-N-methyl-N-phenylbenzamide in Cognitive Function Studies Abstract This application note details the protocol for the pharmacological evaluation of 4-isopropyl-N-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Evaluation of 4-isopropyl-N-methyl-N-phenylbenzamide in Cognitive Function Studies

Abstract

This application note details the protocol for the pharmacological evaluation of 4-isopropyl-N-methyl-N-phenylbenzamide (herein referred to as IMP-Benzamide ), a putative cognitive enhancer. Structurally analogous to the N-arylbenzamide class of positive allosteric modulators (PAMs) targeting metabotropic glutamate receptors (mGluRs), IMP-Benzamide warrants rigorous investigation for its efficacy in reversing cognitive deficits associated with neurodegenerative disorders and schizophrenia. This guide outlines the formulation strategy, in vitro validation of mechanism (focusing on glutamatergic signaling), pharmacokinetic (PK) profiling, and standardized behavioral batteries for assessing spatial memory and executive function.

Compound Overview & Formulation Strategy

Chemical Rationale: The structure of IMP-Benzamide features a lipophilic 4-isopropyl (cumyl) group and an N-methyl-N-phenyl amide core. This scaffold suggests high blood-brain barrier (BBB) permeability but limited aqueous solubility.

  • Predicted LogP: ~3.5–4.2 (High Lipophilicity).

  • Target Class: Likely mGluR4 or mGluR5 Positive Allosteric Modulator (PAM), based on structural homology to established cognitive enhancers like VU0155041 and ADX series benzamides.

Formulation Protocol: Due to high lipophilicity, standard saline dissolution will fail. A solubilizing vehicle is required for reproducible in vivo dosing.

ComponentConcentrationFunction
IMP-Benzamide 1–30 mg/kgActive Pharmaceutical Ingredient (API)
DMSO 5-10% (v/v)Primary solvent (stock solution)
Tween 80 5-10% (v/v)Surfactant/Emulsifier
PEG 400 20-30% (v/v)Co-solvent
Sterile Saline q.s. to 100%Aqueous phase

Preparation Steps:

  • Dissolve IMP-Benzamide in 100% DMSO to create a 1000x stock.

  • Add Tween 80 and vortex until clear.

  • Slowly add PEG 400 while vortexing.

  • Add warm (37°C) sterile saline dropwise under constant agitation to prevent precipitation.

  • Validation: Verify solution clarity and stability for 4 hours at room temperature prior to dosing.

Mechanism of Action: In Vitro Validation

Before behavioral testing, the molecular target must be confirmed. Benzamides are privileged structures for G-protein Coupled Receptors (GPCRs) , specifically Group I (mGluR1/5) and Group III (mGluR4) metabotropic glutamate receptors.

Primary Screen: Calcium Flux & cAMP Assays
  • Hypothesis: IMP-Benzamide acts as a PAM, potentiating the response to glutamate rather than acting as a direct agonist.

Protocol A: Calcium Flux (for Gq-coupled mGluR1/5)

  • Cell Line: HEK293 stably expressing mGluR5.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

  • Compound Addition: Add IMP-Benzamide (0.1 nM – 10 µM) and incubate for 5 min.

  • Agonist Challenge: Inject a sub-maximal concentration (EC20) of Glutamate.

  • Readout: Measure fluorescence intensity (calcium mobilization). A PAM will shift the Glutamate concentration-response curve to the left.

Protocol B: cAMP Inhibition (for Gi-coupled mGluR4)

  • Cell Line: CHO cells expressing mGluR4.

  • Stimulation: Stimulate adenylyl cyclase with Forskolin (10 µM) to raise cAMP levels.

  • Treatment: Treat with IMP-Benzamide + EC20 Glutamate.

  • Readout: Measure reduction in cAMP (TR-FRET assay). Enhanced reduction compared to Glutamate alone indicates PAM activity.

Pathway Visualization: mGluR Modulation

G IMP IMP-Benzamide (Allosteric Site) mGluR mGluR Receptor (GPCR) IMP->mGluR Potentiation Glu Glutamate (Orthosteric Site) Glu->mGluR Activation G_Protein G-Protein (Gq or Gi) mGluR->G_Protein Coupling Effector Effector (PLC or Adenylyl Cyclase) G_Protein->Effector Modulation Signal Signaling Cascade (Ca2+ or cAMP) Effector->Signal 2nd Messenger Cognition Cognitive Output (LTP / Synaptic Plasticity) Signal->Cognition Enhancement

Figure 1: Proposed mechanism of action. IMP-Benzamide binds allosterically to the mGluR, potentiating the glutamate-induced signaling cascade (Gq-mediated Ca2+ release or Gi-mediated cAMP inhibition), leading to enhanced Long-Term Potentiation (LTP).

Pharmacokinetics (PK): Brain Penetrance

Cognitive enhancers must cross the BBB. Study Design:

  • Subjects: Male C57BL/6J mice (n=3 per timepoint).

  • Dose: 10 mg/kg (i.p. or p.o.).

  • Timepoints: 0.5, 1, 2, 4, and 8 hours post-dose.

  • Analysis: LC-MS/MS of plasma and brain homogenate.

Success Criteria:

  • Brain/Plasma Ratio (Kp): > 0.3 (Ideally > 1.0).

  • Brain Tmax: Should align with the timing of behavioral testing (e.g., test 1 hour post-dose if Tmax is 1 hour).

Behavioral Protocols for Cognitive Assessment

A. Novel Object Recognition (NOR)

Validates: Episodic Memory (Perirhinal Cortex/Hippocampus).

Protocol:

  • Habituation (Day 1-2): Allow mice to explore the empty arena (40x40 cm) for 10 min/day.

  • Training (Day 3, T=0): Place two identical objects (A + A) in the arena. Allow 10 min exploration.

  • Inter-Trial Interval (ITI): Return mouse to home cage for 1 hour (short-term) or 24 hours (long-term).

  • Dosing: Administer IMP-Benzamide (or vehicle) 30–60 min prior to the Test phase (or Training phase, depending on whether testing acquisition or consolidation).

  • Test (Day 3 or 4): Place one familiar object (A) and one novel object (B) in the arena. Record exploration for 5 min.

  • Data Analysis: Calculate Discrimination Index (DI).

    
    
    
    • Interpretation: A positive DI indicates intact memory. Vehicle-treated impaired mice (e.g., Scopolamine-induced) show DI ≈ 0. IMP-Benzamide should restore DI > 0.2.

B. Morris Water Maze (MWM)

Validates: Spatial Learning & Reference Memory (Hippocampus).

Protocol:

  • Apparatus: Circular pool (120 cm diameter) with opaque water (24°C). Hidden platform submerged 1 cm.

  • Acquisition (Days 1-5):

    • 4 trials/day. Start from different quadrants.

    • Administer IMP-Benzamide 60 min prior to first trial.

    • Cut-off time: 60s. If failed, guide mouse to platform.

  • Probe Trial (Day 6):

    • Remove platform.

    • Allow mouse to swim for 60s.

    • Metric: Time spent in the Target Quadrant vs. Opposite Quadrant.

  • Reversal Learning (Days 7-9): Move platform to opposite quadrant. Test cognitive flexibility (Executive Function).

Experimental Workflow Diagram

Workflow Start Compound Synthesis (IMP-Benzamide) Formulation Formulation (10% DMSO/Tween/PEG) Start->Formulation InVitro In Vitro Screening (mGluR4/5 PAM Activity) Formulation->InVitro PK PK Study (Brain/Plasma Ratio) InVitro->PK Decision Brain Pen > 0.3? PK->Decision Decision->Formulation No (Re-formulate) Behavior Behavioral Battery (NOR, MWM) Decision->Behavior Yes Analysis Data Analysis (ANOVA, DI Calculation) Behavior->Analysis

Figure 2: Strategic workflow for the preclinical evaluation of IMP-Benzamide.

Data Analysis & Statistical Rigor

  • Software: GraphPad Prism or SPSS.

  • Normality Test: Shapiro-Wilk test to ensure normal distribution.

  • Comparison:

    • Two groups (Vehicle vs. Drug): Unpaired t-test.

    • Multiple doses: One-way ANOVA with Dunnett’s post-hoc test.

    • Time-course (MWM): Two-way Repeated Measures ANOVA (Treatment x Day).

  • Exclusion Criteria: Animals with total exploration time < 10s (NOR) or swimming speed < 15 cm/s (MWM motor deficit) must be excluded to avoid confounding motor effects.

References

  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery. Link

  • Lindsley, C. W., et al. (2006).[1] "Progress towards validating the NMDA receptor hypofunction hypothesis of schizophrenia." Current Topics in Medicinal Chemistry. Link

  • Ennaceur, A., & Delacour, J. (1988). "A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data."[1][2][3][4] Behavioural Brain Research. Link

  • Vorhees, C. V., & Williams, M. T. (2006). "Morris water maze: procedures for assessing spatial and related forms of learning and memory."[4] Nature Protocols. Link

  • Niswender, C. M., & Conn, P. J. (2010). "Metabotropic glutamate receptors: physiology, pharmacology, and disease." Annual Review of Pharmacology and Toxicology. Link

Sources

Application

Precision Interrogation of Dopamine D4 Receptor Signaling: A-412997 Application Note

Executive Summary & Strategic Rationale The Dopamine D4 receptor (D4R) represents a high-value target for cognitive enhancement, ADHD, and schizophrenia therapeutics due to its unique localization in the prefrontal corte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Dopamine D4 receptor (D4R) represents a high-value target for cognitive enhancement, ADHD, and schizophrenia therapeutics due to its unique localization in the prefrontal cortex (PFC) and hippocampus.[1] However, interrogating D4R function is historically plagued by the high sequence homology between D2-like receptors (D2, D3, D4), leading to off-target noise in experimental data.

A-412997 is the requisite pharmacological probe for this target. Unlike non-selective agonists (e.g., PD168077), A-412997 exhibits a >100-fold selectivity window for D4R over D2R and D3R. This guide outlines the rigorous experimental frameworks required to utilize A-412997 effectively, focusing on its primary signaling modality (Gi/o-mediated cAMP inhibition) and secondary downstream effectors (ERK phosphorylation).

Key Pharmacological Parameters
ParameterHuman D4.4 ReceptorRat D4 ReceptorSelectivity vs. D2/D3
Binding Affinity (Ki) 7.9 nM12.1 nM> 1000 nM (No significant binding)
Functional Potency (EC50) ~10-30 nM28.4 nMN/A
Intrinsic Activity Full AgonistFull Agonist (0.[2]83)Inactive at D2L

Data aggregated from Moreland et al. (2005) and subsequent validation studies.

Mechanism of Action & Signaling Architecture

To design a self-validating assay, one must understand the signal transduction cascade. D4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family.[1]

  • Primary Pathway: Ligand binding triggers Gαi dissociation, which inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.

  • Secondary Pathway: Gβγ subunits released during activation recruit molecular scaffolds that trigger the MAPK/ERK phosphorylation cascade.

Visualization: D4R Signaling Topology

D4R_Signaling A412997 A-412997 (Agonist) D4R Dopamine D4 Receptor (GPCR) A412997->D4R Binding (Ki ~8nM) Gi Gi/o Protein (Heterotrimer) D4R->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (-) MAPK MAPK/ERK Cascade Gi->MAPK Gβγ Signaling cAMP cAMP (Second Messenger) AC->cAMP Catalysis Blocked ATP ATP ATP->AC Substrate pERK p-ERK1/2 (Nuclear Signaling) MAPK->pERK Phosphorylation

Figure 1: Dual signaling pathways of D4R.[3] Note the inhibitory constraint on Adenylyl Cyclase (AC).

Protocol A: Gi-Coupled cAMP Inhibition Assay

Platform: TR-FRET (e.g., HTRF, LANCE) or GloSensor. Objective: Quantify A-412997 potency via reduction of forskolin-stimulated cAMP.

The "Forskolin Challenge" Logic

Because D4R activation lowers cAMP, you cannot measure a response in resting cells where cAMP is already low. You must artificially elevate cAMP levels using Forskolin (a direct AC activator) to create a "signal window" that the agonist can suppress.

Step-by-Step Workflow
  • Cell Preparation (Day 0):

    • Use CHO-K1 or HEK293 cells stably expressing human D4.4R.

    • Seed at 2,000–5,000 cells/well in a 384-well, low-volume white plate.

    • Critical: Do not use standard DMEM/FBS during the assay; serum contains catecholamines that desensitize the receptor. Use HBSS + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Compound Preparation:

    • Dissolve A-412997 dihydrochloride in DMSO (Stock: 10 mM).

    • Prepare a 2X serial dilution in Assay Buffer (Range: 1 pM to 10 µM).

  • The Stimulation (Day 1):

    • Step A (Antagonist Block - Optional): If testing specificity, pre-incubate with L-745,870 (D4 antagonist) for 15 mins.

    • Step B (Agonist Addition): Add 5 µL of A-412997 dilutions to cells.

    • Step C (The Challenge): Immediately add 5 µL of Forskolin (Final concentration: 5–10 µM).

    • Note: Optimization of forskolin concentration is required for each cell line to achieve 80% of maximal cAMP production (EC80).

  • Incubation:

    • Incubate for 30–45 minutes at Room Temperature (RT). Avoid 37°C for this step to prevent rapid receptor internalization.

  • Detection:

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.

    • Incubate 1 hour at RT.

    • Read on a TR-FRET compatible reader (Excitation: 320nm, Emission: 615nm/665nm).

  • Data Analysis:

    • Calculate HTRF Ratio (665/615).

    • Plot sigmoidal dose-response: Log[Agonist] vs. Ratio.

    • Success Criterion: A-412997 should produce a concentration-dependent decrease in signal with an EC50 near 15–30 nM.

Protocol B: ERK1/2 Phosphorylation Assay

Platform: AlphaScreen SureFire or Western Blot. Objective: Validate functional receptor coupling downstream of G-proteins.

The "Starvation" Logic

Basal ERK phosphorylation is often high due to growth factors in serum. To detect a D4R-specific increase in pERK, cells must be "quieted" via serum starvation.

Step-by-Step Workflow
  • Seeding & Starvation:

    • Seed cells in 96-well culture plates. Allow adherence (24 hrs).

    • Critical Step: Aspirate media and replace with serum-free media for 16–18 hours prior to assay.

  • Stimulation:

    • Prepare A-412997 in serum-free media (37°C).

    • Add compound to cells.[4][5][6][7]

    • Time Course: pERK is transient. Stimulate for 5 to 7 minutes exactly.

    • Control: Use PMA (phorbol ester) as a positive control for maximal ERK activation.

  • Lysis:

    • Rapidly aspirate media and add ice-cold Lysis Buffer containing phosphatase inhibitors (Orthovanadate/Fluoride).

    • Agitate for 10 mins.

  • Detection (AlphaScreen):

    • Transfer lysate to 384-well ProxiPlate.[6]

    • Add Acceptor Beads (Protein A) + Donor Beads (Streptavidin).[6]

    • Incubate 2 hours in the dark.

    • Read on EnVision or compatible reader.

In Vivo Application Notes (Translational Context)

When moving from in vitro to in vivo models (e.g., rat novel object recognition), A-412997 offers a distinct safety profile compared to psychostimulants.

  • Dosing: 3–10 mg/kg (s.c. or i.p.) is the standard effective range for cognitive improvement.

  • Pharmacokinetics: Rapid Blood-Brain Barrier (BBB) penetration.

  • Differentiation: unlike amphetamines, A-412997 does not induce Conditioned Place Preference (CPP), indicating a lack of abuse liability.[8]

Experimental Workflow Visualization

Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Translation Step1 Cell Culture (hD4R-CHO) Step2 Serum Starvation Step1->Step2 pERK Only Step3 Forskolin Challenge Step1->Step3 cAMP Only Step4 A-412997 Treatment Step2->Step4 Step3->Step4 Step5 Readout (cAMP/pERK) Step4->Step5 Vivo1 Rat Model (Wistar/Long-Evans) Step5->Vivo1 Go/No-Go Decision Vivo2 Dosing (3-10 mg/kg s.c.) Vivo1->Vivo2 Vivo3 Behavioral Task (Novel Object Rec.) Vivo2->Vivo3

Figure 2: Integrated workflow from cellular validation to in vivo efficacy testing.

References

  • Moreland, R. B., et al. (2005). "A-412997 is a selective dopamine D4 receptor agonist in rats."[2][9] Pharmacology Biochemistry and Behavior.

  • Woolley, M. L., et al. (2008). "Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance... without influencing reward-related behaviour." Behavioural Pharmacology.

  • NCBI Assay Guidance Manual. "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors."

  • Assay Guidance Manual. "Phospho-ERK Assays."

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 4-isopropyl-N-methyl-N-phenylbenzamide in DMSO

Ticket ID: #8492-BENZ Topic: Solubility Optimization for 4-isopropyl-N-methyl-N-phenylbenzamide in DMSO Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-BENZ Topic: Solubility Optimization for 4-isopropyl-N-methyl-N-phenylbenzamide in DMSO Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Molecule Analysis

Welcome to the SoluTech Support Center. You are encountering solubility challenges with 4-isopropyl-N-methyl-N-phenylbenzamide . Based on its structure, this is not a simple solubility issue; it is a thermodynamic competition between crystal lattice energy and solvation energy.[2]

Physicochemical Profile (Predicted)

To solve this, we must first understand the "enemy"—the molecule itself.

FeatureStructural ImpactSolubility Implication
Core Structure Benzamide scaffoldRigid planar geometry promotes tight crystal packing.[1][2]
N-Substitutions N-Methyl, N-PhenylCritical: The tertiary amide lacks Hydrogen Bond Donors (HBD).[1][2] It cannot H-bond with itself, but the N-phenyl group creates significant

-

stacking interactions, increasing lattice energy.[1][2]
4-Isopropyl Cumyl groupAdds significant lipophilicity (estimated LogP > 3.[1][2]7) and steric bulk.[1]
Net Result Highly LipophilicThe molecule is "grease-like."[1] It fights dissolution in DMSO if any water is present.[1]

The Dissolution Protocol (SOP-8492)

Warning: Do not simply add DMSO and shake.[1] This molecule requires kinetic energy to break the lattice. Follow this self-validating workflow.

Phase 1: Preparation
  • Solvent Quality Check: Ensure your DMSO is Anhydrous (≥99.9%) .[1]

    • Why? DMSO is hygroscopic.[1][3] It absorbs atmospheric water.[1][3] Even 1-2% water content can drastically reduce the solubility of lipophilic benzamides by disrupting the dipole-dipole interactions required to solvate the hydrophobic core [1].[1]

  • Container: Use a glass vial with a PTFE-lined cap. Avoid polystyrene (DMSO attacks some plastics).[1]

Phase 2: The "Kinetic Hammer" Method

Use the following workflow to force dissolution.

DissolutionProtocol Start Solid Compound + Anhydrous DMSO Vortex Step 1: Vortex (High Speed, 30s) Start->Vortex Check1 Clear Solution? Vortex->Check1 Sonicate Step 2: Bath Sonication (40 kHz, 10 mins, 25°C) Check1->Sonicate No Success Success: Store at RT (Desiccated) Check1->Success Yes Check2 Clear Solution? Sonicate->Check2 Heat Step 3: Thermal Cycle (Heat to 45°C -> Vortex) Check2->Heat No Check2->Success Yes Check3 Clear Solution? Heat->Check3 Check3->Success Yes Failure Critical Failure: Check Water Content or Add Co-solvent (TBA) Check3->Failure No

Figure 1: Kinetic dissolution workflow. Note that heat is applied only if sonication fails to prevent thermal degradation.

Troubleshooting Matrix

If the protocol above fails, consult this matrix.

SymptomDiagnosisCorrective Action
"Cloudy" Suspension Micronized Precipitate. The crystal lattice has broken, but solvation shells haven't formed.[1][2]Heat to 45°C. The increased temperature lowers DMSO viscosity and increases kinetic energy, allowing solvent penetration.
Gel / Viscous Mass Solvated Aggregation. The DMSO has partially solvated the surface, creating a "gummy" layer that blocks further solvent access.Sonication. Ultrasonic cavitation shears the gel layer, exposing fresh solid surface to the solvent.
Precipitate on Dilution The "Crash Out." You diluted the DMSO stock into aqueous buffer (PBS/Media). The water stripped the DMSO away.Reformulate. See "Advanced Topic: The Water Antagonism" below.
Crystals after Freezing Cold Crystallization. DMSO freezes at 19°C. Upon thawing, the compound may crystallize before the DMSO fully melts.Thaw completely at 37°C and vortex vigorously before use. Never pipette from a semi-frozen stock.[1]

Advanced Topic: The Water Antagonism

Users often underestimate how quickly DMSO absorbs water.[1] For a molecule like 4-isopropyl-N-methyl-N-phenylbenzamide, water acts as a potent anti-solvent .[1][2]

Mechanism of Failure

When water enters the system (via atmosphere or dilution), it forms strong Hydrogen Bond networks with DMSO (


). This depletes the "free" DMSO available to solvate your hydrophobic benzamide. The benzamide molecules are forced together by the hydrophobic effect, leading to precipitation [2].

WaterAntagonism cluster_0 Pure DMSO Environment cluster_1 Water Contaminated (>5%) DMSO1 DMSO Benz1 Benzamide (Solvated) DMSO1->Benz1 Dipole Interaction DMSO2 DMSO Water H2O DMSO2->Water Strong H-Bond Benz2 Benzamide (Aggregated) Benz2->Benz2 Hydrophobic Collapse

Figure 2: Competitive solvation.[1][2] Water effectively "steals" DMSO molecules, forcing the benzamide to aggregate.[2]

Frequently Asked Questions (FAQ)

Q: Can I use a co-solvent if DMSO alone isn't working at high concentrations (>50mM)? A: Yes. If you hit the solubility limit, add Tert-Butanol (TBA) or Acetone (if compatible with your assay).[1][2]

  • Recipe: 90% DMSO / 10% TBA.[1]

  • Reasoning: TBA is less polar than DMSO but still water-miscible, bridging the gap between the highly lipophilic benzamide and the polar DMSO [3].

Q: My compound precipitates immediately when I add it to cell culture media. Why? A: This is the "Crash Out" effect described in Section 4.

  • Solution: Do not pipette the DMSO stock directly into static media.

  • Technique: Place the pipette tip submerged in the vortexing media and dispense slowly. This ensures rapid dispersion before crystal nuclei can form.[1] Alternatively, add a surfactant like Tween-80 (0.1%) to the media before adding the compound.[2]

Q: How should I store the stock solution? A: Store at room temperature (20-25°C) if possible, protected from light.

  • Why not the fridge? DMSO freezes at ~19°C. Repeated freeze-thaw cycles promote crystal growth (Ostwald Ripening).[1][2] If you must freeze for stability, use single-use aliquots to avoid freeze-thaw cycles [4].[1][2]

References

  • Gaylord Chemical Company. (2007).[1][4] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[1][2][5][6] Gaylord Chemical.[1][4][5][7] Link

  • Ziath. (n.d.).[1][3] The Effects of Water on DMSO and Effective Hydration Measurement.[3] Ziath Ltd.[1][3] Link

  • BenchChem. (2025).[1][8] Solubility Optimization for Lipophilic Benzamides. BenchChem Technical Support.[1][8][9] Link[1][2]

  • Balakin, K. V., et al. (2006).[2] Property-based design of kinase inhibitors: A solubility perspective. Current Drug Discovery Technologies.[1] Link

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of 4-isopropyl-N-methyl-N-phenylbenzamide in Aqueous Buffers

Welcome to the technical support center for handling 4-isopropyl-N-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-isopropyl-N-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. Precipitation of a test compound can lead to inaccurate and unreliable data, making it a critical hurdle to overcome in any research setting. This document provides a series of in-depth, question-and-answer-based troubleshooting guides, grounded in established scientific principles, to help you maintain the solubility of 4-isopropyl-N-methyl-N-phenylbenzamide in your aqueous buffer systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key physicochemical properties of 4-isopropyl-N-methyl-N-phenylbenzamide that contribute to its low aqueous solubility?

A1: Understanding the "Why" - The Physicochemical Profile

The solubility challenges with 4-isopropyl-N-methyl-N-phenylbenzamide stem directly from its molecular structure. It is a classic example of a compound that can be categorized as a "grease ball" molecule—highly lipophilic with limited features that promote interaction with water.[1]

While specific experimental data for this exact molecule is not extensively published, we can infer its properties from its structure and data from closely related analogs like 4-isopropyl-N-phenylbenzamide.[2][3] The key characteristics are summarized below:

PropertyInferred Value/CharacteristicImplication for Aqueous Solubility
Molecular Structure Contains two phenyl rings, an isopropyl group, and an N-methyl group.These non-polar, hydrophobic moieties dominate the structure, leading to unfavorable interactions with polar water molecules.
LogP (Octanol-Water Partition Coefficient) Predicted to be high (e.g., XLogP3 of 3.7 for a close analog).[2][3]A high LogP value signifies high lipophilicity, meaning the compound preferentially partitions into fatty or non-polar environments over water.
Hydrogen Bonding Capacity Limited. It has one hydrogen bond acceptor (the carbonyl oxygen).The inability to form multiple hydrogen bonds with water molecules prevents it from being effectively solvated and stabilized in an aqueous medium.[2]
pKa The amide group is generally considered neutral under physiological pH conditions.Unlike acidic or basic compounds, its solubility cannot be significantly modulated by simple pH adjustment of the buffer.[4]

In essence, the molecule's structure is dominated by features that repel water, making it inherently difficult to dissolve in aqueous buffers without formulation assistance.

Q2: I'm seeing precipitation immediately after diluting my organic stock solution into my aqueous buffer. What is the primary cause?

A2: The Concept of Supersaturation and Solvent Shift

This is the most common failure point and is a classic example of a "solvent shift" precipitation.[1][5] You begin by dissolving the compound in a strong organic solvent (like DMSO) where it is highly soluble. However, when you introduce this concentrated stock into a large volume of aqueous buffer (an "anti-solvent"), you are drastically changing the solvent environment.

The final concentration of the organic solvent is often too low to maintain the compound's solubility, leading to a supersaturated state. This state is thermodynamically unstable, and the compound rapidly crashes out of the solution to return to a lower energy state, forming a solid precipitate.[6]

cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Outcome Stock Compound in 100% Organic Solvent (e.g., DMSO) (High Solubility) Dilution Dilution into Aqueous Buffer Stock->Dilution Addition Supersaturation Supersaturated Solution (Unstable Intermediate) Dilution->Supersaturation Solvent Shift Precipitate Precipitate Formation (Exceeded Solubility Limit) Supersaturation->Precipitate Rapid Crash-out

Caption: The solvent shift mechanism leading to precipitation.

Q3: What is the recommended first-line approach to prevent this precipitation?

A3: The Co-Solvent Strategy

The simplest and most direct approach is to ensure the final solution contains a sufficient concentration of a water-miscible organic solvent, known as a co-solvent, to maintain the compound's solubility.[7][8][9] The co-solvent works by reducing the overall polarity of the aqueous buffer, making it a more hospitable environment for the lipophilic compound.[7][10]

Recommended Co-Solvents and Typical Final Concentrations:

Co-SolventTypical Final Concentration in AssayNotes
Dimethyl sulfoxide (DMSO) ≤ 0.5%The most common starting point due to its high solubilizing power. Can be toxic to cells at concentrations >0.5-1%.[5]
Ethanol (EtOH) ≤ 1-2%A less aggressive solvent than DMSO, sometimes better tolerated by biological systems.
Polyethylene Glycol 400 (PEG 400) ≤ 5%Often used in preclinical formulations to improve solubility and can be less toxic than other organic solvents.[11]
N,N-Dimethylformamide (DMF) ≤ 0.5%High solubilizing power but generally more toxic than DMSO.[5]

Protocol 1: Standard Co-Solvent Dilution

  • Prepare a High-Concentration Stock: Dissolve 4-isopropyl-N-methyl-N-phenylbenzamide in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Use gentle warming or sonication if necessary to ensure it is fully dissolved.[2]

  • Perform Serial Dilutions (if needed): If very low final concentrations are required, perform intermediate dilutions in 100% DMSO, not in the aqueous buffer.

  • Final Dilution: Add a small aliquot of the DMSO stock directly to the final volume of your pre-warmed aqueous buffer while vortexing or stirring vigorously. This rapid mixing is crucial to avoid localized high concentrations that can initiate precipitation.

  • Inspect for Clarity: Visually inspect the final solution against a dark background for any signs of turbidity or precipitate. Let it sit for a period relevant to your experiment's duration (e.g., 1-2 hours) to check for delayed precipitation.

Q4: My compound still precipitates even when keeping the final DMSO concentration at 0.5%. What are my next options?

A4: Advanced Formulation Strategies

If co-solvents alone are insufficient, you must employ more advanced formulation techniques. The two most effective strategies for highly lipophilic, neutral compounds are the use of surfactants or cyclodextrins.

Start Precipitation Observed? CoSolvent Is final co-solvent concentration at assay limit (e.g., 0.5% DMSO)? Start->CoSolvent Yes IncreaseCoSolvent Increase co-solvent concentration if tolerated by the assay. CoSolvent->IncreaseCoSolvent No Advanced Explore Advanced Formulation Strategies CoSolvent->Advanced Yes Surfactant Option A: Use Surfactants (e.g., Tween® 20, Poloxamer 188) Advanced->Surfactant Cyclodextrin Option B: Use Cyclodextrins (e.g., HP-β-CD) Advanced->Cyclodextrin

Caption: Decision tree for troubleshooting precipitation.

A) The Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[12][13][14]

  • Common Non-Ionic Surfactants: Tween® 20, Tween® 80, Triton™ X-100, Poloxamer 188.[2][15]

Protocol 2: Screening with Surfactants

  • Prepare Surfactant-Containing Buffers: Prepare several batches of your experimental buffer, each containing a different concentration of a surfactant (e.g., 0.01%, 0.05%, 0.1% w/v Tween® 20).

  • Prepare Compound Stock: Prepare a concentrated stock of your compound in a co-solvent like DMSO, as described in Protocol 1.

  • Dilute and Observe: Add a small aliquot of the compound stock to each surfactant-containing buffer while vortexing.

  • Assess Solubility: Compare the clarity of the solutions. The goal is to find the lowest concentration of surfactant that maintains solubility without interfering with your assay.

B) The Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. They have a hydrophobic inner cavity and a hydrophilic exterior.[16][] The lipophilic 4-isopropyl-N-methyl-N-phenylbenzamide can fit inside the hydrophobic cavity, forming an "inclusion complex." This complex effectively masks the compound's hydrophobicity, rendering it soluble in water.[16][18]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to natural beta-cyclodextrin.[2][18]

Protocol 3: Solubilization with HP-β-CD

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). This may require stirring.

  • Add the Compound: Add the powdered 4-isopropyl-N-methyl-N-phenylbenzamide directly to the stirring HP-β-CD solution.

  • Equilibrate: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.

  • Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it. The resulting clear solution can then be used in your experiments. This method can often be used to create a solvent-free aqueous stock.[2]

Q5: How can I systematically determine the best solubilization strategy for my specific needs?

A5: Implementing a Solubility Screening Workflow

To avoid a trial-and-error approach, a systematic solubility screening study is highly recommended. This allows you to quantitatively compare different formulation strategies and select the one that provides the highest solubility with the least potential for assay interference.

Start Start: Weigh Excess Compound into Multiple Vials AddVehicles Add Test Vehicles (e.g., Buffer, Buffer + 0.5% DMSO, Buffer + 0.1% Tween 20, Buffer + 5% HP-β-CD) Start->AddVehicles Equilibrate Equilibrate for 24h (e.g., on a shaker/rotator) to reach equilibrium AddVehicles->Equilibrate Separate Separate Solid from Supernatant (Centrifugation or Filtration) Equilibrate->Separate Analyze Quantify Compound Concentration in the Supernatant (e.g., by HPLC-UV or LC-MS) Separate->Analyze End Result: Determine Maximum Equilibrium Solubility in Each Vehicle Analyze->End

Caption: Workflow for a systematic solubility screening study.

Protocol 4: Kinetic and Equilibrium Solubility Assessment

  • Prepare Test Vehicles: Create a panel of potential formulation buffers (e.g., base buffer, buffer + co-solvent, buffer + surfactant, buffer + cyclodextrin).

  • Add Excess Compound: Add an excess amount of solid 4-isopropyl-N-methyl-N-phenylbenzamide to a known volume of each test vehicle in separate vials. The goal is to have undissolved solid remaining.

  • Equilibrate: Seal the vials and place them on a rotator or shaker at a controlled temperature for 24-48 hours. This allows the system to reach equilibrium.

  • Separate Phases: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant, or alternatively, filter it through a syringe filter suitable for aqueous and organic mixtures (e.g., PTFE).

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV or LC-MS.

  • Analyze Data: The measured concentration represents the maximum equilibrium solubility in that specific formulation. This data will allow you to make an informed decision on the optimal vehicle for your experiments.

By following these structured troubleshooting guides, you can effectively diagnose and solve precipitation issues with 4-isopropyl-N-methyl-N-phenylbenzamide, ensuring the integrity and reliability of your experimental results.

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Al-Rawwash, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]

  • Vemula, V. R., et al. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Wikipedia. Cosolvent. [Link]

  • LinkedIn. (2024). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • P. R., P., & S., J. (2007, June 10). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. [Link]

  • PCCA. (2022, January 5). The Role of Surfactants in Compounded Preparation. [Link]

  • Kumar, A., et al. (2023, June 12). A recent overview of surfactant–drug interactions and their importance. PMC. [Link]

  • ResearchGate. (2025, August 10). Role of Surfactants in Improving Release from Higher Drug Loading Amorphous Solid Dispersions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 261841, 4-Isopropyl-n-phenylbenzamide. [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Google Patents.
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  • CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds. [Link]

  • Quora. (2019, March 30). How to prevent co-precipitation in chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21861, 4-(1-Methylethyl)-N-phenylbenzenamine. [Link]

  • Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3). Organic Techniques - Purification. [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]

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  • IOSR Journal. Solubility enhancement – A challenge for hydrophobic drugs. [Link]

  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • Chemister.ru. N-phenylbenzamide. [Link]

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  • NIST WebBook. Benzamide, N-methyl-N-phenyl-. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Oral Bioavailability of 4-isopropyl-N-methyl-N-phenylbenzamide in Rats

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing the oral bioavailability of 4-isopropyl-N-methyl-N-phenylbenzamide. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the oral bioavailability of 4-isopropyl-N-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during preclinical studies in rats. Our approach moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Understanding the Core Challenge

Before initiating any experiment, it is crucial to understand the physicochemical properties of your compound. While specific experimental data for 4-isopropyl-N-methyl-N-phenylbenzamide is not extensively published, we can infer its characteristics from the closely related structure, 4-isopropyl-n-phenylbenzamide.

Frequently Asked Question: Why is my compound showing low oral bioavailability?

Answer: The low oral bioavailability of a compound like 4-isopropyl-N-methyl-N-phenylbenzamide is likely multifactorial, stemming from its inherent physicochemical properties. Based on structural analogs, the primary challenges are:

  • Poor Aqueous Solubility : The compound's structure, featuring multiple non-polar rings and alkyl groups, results in high lipophilicity. A structurally similar compound, 4-isopropyl-n-phenylbenzamide, has a calculated XLogP3 of 3.7, which strongly suggests very low solubility in water.[1][2] For oral administration, a drug must first dissolve in the gastrointestinal (GI) fluids to be absorbed. Poor solubility is a major rate-limiting step, often classifying such compounds as Biopharmaceutics Classification System (BCS) Class II or IV.[3]

  • Extensive First-Pass Metabolism : N-substituted benzamides are often substrates for Cytochrome P450 (CYP) enzymes, which are highly expressed in the liver and small intestine.[4][5] After oral absorption, the compound passes through the liver before reaching systemic circulation, where it can be heavily metabolized. Common metabolic pathways for related structures include N-demethylation and aromatic hydroxylation, which deactivate the compound and facilitate its excretion.[6][7]

The combination of these two factors—poor dissolution and high pre-systemic clearance—creates a significant hurdle to achieving adequate systemic exposure in your rat studies.

Physicochemical Properties (Inferred)
PropertyValue (for 4-isopropyl-n-phenylbenzamide)Implication for Bioavailability
Molecular Weight 239.31 g/mol [2]Moderate; unlikely to be a primary barrier to absorption.
XLogP3 3.7[2]High lipophilicity, predicts very low aqueous solubility.[1]
Hydrogen Bond Donors 1[1]Limited capacity to form hydrogen bonds with water.
Hydrogen Bond Acceptors 1[1]Limited capacity to form hydrogen bonds with water.
Predicted BCS Class Class II or IVHigh Permeability, Low Solubility (Class II) or Low Permeability, Low Solubility (Class IV).

Section 2: Formulation Strategies & Troubleshooting

Optimizing bioavailability begins with selecting an appropriate formulation strategy. A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) is often insufficient for compounds with such poor solubility.

FAQ: My compound precipitates out of the dosing vehicle. What should I do?

Answer: This is a classic sign of poor solubility. Your immediate goal is to create a formulation that can maintain the drug in a solubilized or finely dispersed state within the GI tract. We recommend a systematic approach to formulation development.


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Formulation strategy decision tree.

FAQ: Which advanced formulation is best: Lipid-Based or Nanosuspension?

Answer: Both are excellent strategies for BCS Class II/IV compounds, but they work through different primary mechanisms and one may be more advantageous for your specific molecule.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[8][9]

    • Mechanism of Action: They maintain the drug in a solubilized state within the GI tract. Upon gentle agitation in GI fluids, they form fine oil-in-water emulsions or microemulsions, providing a large surface area for absorption.[10] Critically, certain lipid excipients can promote drug absorption via the intestinal lymphatic system, which bypasses the liver.[10][11] This can significantly reduce first-pass metabolism, making it a highly attractive option for your compound.

    • Best For: Compounds with high lipophilicity and suspected high first-pass metabolism.

  • Nanosuspensions: This approach involves reducing the particle size of the crystalline drug down to the sub-micron range (typically 100-200 nm) and stabilizing the particles in an aqueous vehicle with surfactants or polymers.[3][12]

    • Mechanism of Action: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By drastically reducing particle size, nanosuspensions massively increase the surface area, leading to a much faster dissolution rate in the GI tract.[3][13]

    • Best For: Compounds where slow dissolution is the primary barrier to absorption. It is a robust method but does not inherently protect against first-pass metabolism to the same extent as LBDDS.

Recommendation: Given the high likelihood of both poor solubility and significant first-pass metabolism, a lipid-based system (SEDDS/SMEDDS) is the recommended starting point for 4-isopropyl-N-methyl-N-phenylbenzamide.

Troubleshooting Guide: Formulation & In Vivo Studies
Problem Encountered Potential Cause(s) Recommended Action & Rationale
Low drug loading in SEDDS/SMEDDS. Poor solubility in common lipid excipients.Conduct a systematic excipient screening. Test solubility in a panel of oils (e.g., medium-chain triglycerides, corn oil), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400). This empirical data is essential for building a stable, high-capacity formulation.
Formulation is physically unstable (phase separation, precipitation). 1. Improper ratio of oil:surfactant:co-solvent. 2. Drug concentration exceeds saturation solubility.Construct a ternary phase diagram. This will help identify the optimal ratios of components that form stable microemulsions. Ensure your final drug concentration is below the saturation point determined in your excipient screen.
High inter-animal variability in PK profiles. 1. Food effect (interaction of formulation with fed vs. fasted state). 2. Improper/inconsistent oral gavage technique. 3. In vivo formulation instability/precipitation.1. Standardize and report the feeding status of the animals. Fasting rats overnight is a common practice to reduce this variability. 2. Ensure all personnel are proficient in oral gavage. Improper technique can lead to dosing into the lungs or variable delivery to the stomach.[14][15] 3. Assess the dispersibility of your formulation in simulated gastric and intestinal fluids (SGF, SIF) to ensure it doesn't crash out upon dilution.
Bioavailability is still low despite a stable, well-dispersed formulation. High first-pass metabolism is the likely culprit.Perform an in vitro liver microsomal stability assay. This experiment will quantify the rate at which your compound is metabolized by liver enzymes (CYPs) and confirm if this is the primary barrier. If metabolism is rapid, the lymphatic uptake advantage of LBDDS becomes even more critical.[11]

Section 3: Key Experimental Protocols

Here we provide streamlined, step-by-step protocols for the essential experiments in your bioavailability optimization workflow.

Protocol 1: Development of a SEDDS Formulation

Objective: To develop a stable, self-emulsifying formulation for 4-isopropyl-N-methyl-N-phenylbenzamide.

Materials:

  • 4-isopropyl-N-methyl-N-phenylbenzamide

  • Excipient Panel:

    • Oils: Capmul® MCM (medium-chain triglycerides), Corn oil, Sesame oil.

    • Surfactants: Kolliphor® EL, Tween® 80, Cremophor® RH 40.

    • Co-solvents: Transcutol® HP, Polyethylene glycol 400 (PEG 400), Propylene glycol.

  • Glass vials, vortex mixer, magnetic stirrer, water bath.

Methodology:

  • Excipient Solubility Screening: a. Add an excess amount of the compound to 1 g of each individual excipient in separate glass vials. b. Place vials in a shaking water bath at 37°C for 48 hours to reach equilibrium. c. Centrifuge the samples at 10,000 rpm for 10 minutes. d. Carefully collect the supernatant and dilute with an appropriate solvent (e.g., methanol). e. Quantify the concentration of the compound using a validated analytical method (e.g., HPLC-UV) to determine its solubility in each excipient.

  • Formulation Preparation: a. Based on the solubility data, select the oil, surfactant, and co-solvent that show the highest solubilizing capacity. b. Prepare a series of blank formulations by mixing the selected excipients in different ratios (e.g., Oil:Surfactant:Co-solvent from 2:6:2 to 4:4:2). Vortex until a clear, homogenous mixture is formed. c. Add the desired amount of 4-isopropyl-N-methyl-N-phenylbenzamide to the optimized blank formulation and vortex until fully dissolved. Gentle warming (40°C) may be applied if necessary.

  • Characterization & Self-Emulsification Test: a. Visual Assessment: The final formulation should be a clear, isotropic liquid. b. Dispersion Test: Add 1 mL of the formulation to 250 mL of deionized water in a glass beaker with gentle stirring. c. Grading: Observe the speed of dispersion and the appearance of the resulting emulsion. A grade 'A' system forms a clear or bluish-white microemulsion rapidly, which is ideal. d. Droplet Size Analysis: Measure the globule size of the diluted emulsion using a dynamic light scattering (DLS) instrument. A mean droplet size below 200 nm is desirable for SMEDDS.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of the formulated compound after oral administration to rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).

  • The developed formulation of 4-isopropyl-N-methyl-N-phenylbenzamide.

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats, e.g., 18-20 gauge).[16]

  • Syringes, blood collection tubes (e.g., with K2-EDTA anticoagulant).

  • Anesthetic (e.g., isoflurane).

  • Centrifuge.

Methodology:

  • Animal Preparation: a. Acclimatize animals for at least 3-5 days before the study. b. Fast the rats overnight (8-12 hours) with free access to water to minimize food-related variability. c. Weigh each animal immediately before dosing to calculate the precise volume to administer.

  • Dosing: a. The typical oral gavage volume for rats is 5-10 mL/kg.[16] Do not exceed this unless scientifically justified. b. Restrain the rat firmly but gently. The head and body should be aligned vertically.[17] c. Gently insert the gavage needle over the tongue and into the esophagus. The needle should pass smoothly without resistance. Never force the needle. [14][15] d. Administer the formulation slowly and steadily. Withdraw the needle along the same path. e. Return the animal to its cage and monitor for any immediate signs of distress.

  • Blood Sampling: a. Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). b. The saphenous vein is a preferred site for serial sampling.[18] c. Collect approximately 100-200 µL of blood at each time point into anticoagulant-coated tubes. d. Process the blood by centrifuging at ~2,000 x g for 10 minutes at 4°C to separate the plasma. e. Transfer the plasma to labeled cryovials and store immediately at -80°C until analysis.

  • Data Analysis: a. Analyze the plasma samples using a validated LC-MS/MS method (see Protocol 3). b. Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2).


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// Edges Acclimatize -> Fast; Fast -> Dose; Dose -> Sample; Sample -> Process; Process -> Store; Store -> Analyze; Analyze -> PK_Calc; }

Experimental workflow for an in vivo PK study.

Protocol 3: Bioanalytical Method Development (LC-MS/MS)

Objective: To develop and validate a sensitive and selective method for quantifying 4-isopropyl-N-methyl-N-phenylbenzamide in rat plasma.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Methodology:

  • Analyte & Internal Standard (IS) Optimization: a. Infuse a standard solution of the compound and a suitable structural analog IS into the mass spectrometer. b. Optimize MS parameters (e.g., ion source, gas flows) in both positive and negative electrospray ionization (ESI) modes to find the most intense and stable parent ion ([M+H]+ or [M-H]-). c. Perform product ion scans to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM) transitions.

  • Chromatography: a. Develop a chromatographic method (typically reverse-phase on a C18 column) that provides good peak shape and retention, separating the analyte from endogenous plasma components. b. A gradient elution with mobile phases like acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Sample Preparation: a. The goal is to efficiently extract the analyte from the plasma matrix while removing proteins and phospholipids. b. Protein Precipitation (PPT): Add 3-4 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant. This method is fast but can be prone to matrix effects. c. Liquid-Liquid Extraction (LLE): A more selective method that can provide cleaner extracts.

  • Method Validation: a. Validate the method according to regulatory guidelines (e.g., FDA).[19] b. Key parameters to assess include:

    • Linearity: A calibration curve over the expected concentration range (e.g., 1-1000 ng/mL).[20][21]
    • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable precision and accuracy.[20]
    • Precision & Accuracy: Assessed at multiple quality control (QC) levels (low, mid, high) both within a single run (intra-day) and across multiple days (inter-day).[20]
    • Recovery & Matrix Effect: To ensure the extraction process is efficient and that co-eluting plasma components are not suppressing or enhancing the analyte signal.[22]
    • Stability: Assess analyte stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).[19]

By following this structured, problem-oriented guide, you will be well-equipped to systematically address the bioavailability challenges of 4-isopropyl-N-methyl-N-phenylbenzamide and generate high-quality, reproducible data in your rat studies.

References

  • Mogle, P., & Mulla, T. S. (2015). Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds. AAPS PharmSciTech, 16(5), 977–985. [Link]

  • Ascendia Pharmaceuticals. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Contract Pharma. [Link]

  • Shylaja, B., et al. (2014). LIPID BASED DRUG DELIVERY SYSTEM FOR ENHANCING ORAL BIOAVAILABILITY. Journal of Global Trends in Pharmaceutical Sciences, 5(4), 2090-2098. [Link]

  • Walsh Medical Media. (2024). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. International Journal of Pharmaceutical Sciences. [Link]

  • Nanoscale. (n.d.). Lipid nanoparticles for enhancing oral bioavailability. Nanoscale (RSC Publishing). [Link]

  • Journal of Pharmaceutical Research International. (2023). Exploring the Potential of Ketoprofen Nanosuspension: In Vitro and In Vivo Insights into Drug Release and Bioavailability. Journal of Pharmaceutical Research International, 35(15), 32-43. [Link]

  • Bentham Science Publishers. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Pharmaceutical Design. [Link]

  • ResearchGate. (2026). Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. ResearchGate. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Nanomedicine & Nanotechnology. [Link]

  • ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Journal of Pharmaceutical Research. (2025). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Journal of Pharmaceutical Research. [Link]

  • The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Research Support. [Link]

  • Sharma, D., & Soni, M. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 342028. [Link]

  • Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Institutional Animal Care and Use Committee. [Link]

  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Office of the University Veterinarian. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropyl-n-phenylbenzamide. PubChem. [Link]

  • PubMed. (n.d.). The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat. PubMed. [Link]

  • PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • PubMed. (2014). Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies. Arzneimittelforschung, 64(8), 433-40. [Link]

  • PubMed. (n.d.). The role of metabolism in N-methylthiobenzamide-induced pneumotoxicity. PubMed. [Link]

  • NC3Rs. (n.d.). Oral Gavage in the Rat. Research Animal Training. [Link]

  • Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. Institutional Animal Care and Use Committee. [Link]

  • Kachingwe, B. H., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 26(1), 10-18. [Link]

  • PubMed. (1997). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. Chemical Research in Toxicology, 10(5), 589-99. [Link]

  • PubMed. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Journal of the American Chemical Society, 128(10), 3240-50. [Link]

  • Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery. [Link]

  • Zhang, Y., et al. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Journal of Analytical Methods in Chemistry, 2023, 8868181. [Link]

  • MDPI. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules, 29(18), 4304. [Link]

  • Li, Y., et al. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Molecules, 28(3), 1184. [Link]

  • DynaMed. (2023). Cytochrome P450 Drug Metabolism. DynaMed. [Link]

  • Iannone, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules, 28(10), 4142. [Link]

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Reference Data & Comparative Studies

Validation

Comparative HPLC Analysis &amp; Purity Validation: 4-isopropyl-N-methyl-N-phenylbenzamide

Executive Summary This guide provides a rigorous comparative analysis of HPLC methodologies for 4-isopropyl-N-methyl-N-phenylbenzamide , a lipophilic amide intermediate often encountered in the synthesis of agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of HPLC methodologies for 4-isopropyl-N-methyl-N-phenylbenzamide , a lipophilic amide intermediate often encountered in the synthesis of agrochemicals and antiviral pharmacophores.

Due to the molecule's structural characteristics—specifically the electron-rich biphenyl system and the hydrophobic isopropyl (cumyl) moiety—standard C18 alkyl phases often struggle to resolve it from structurally similar positional isomers or des-methyl impurities.

The Core Comparison: This guide evaluates the performance of the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 relies solely on hydrophobic subtraction, Phenyl-Hexyl leverages


-

interactions to offer superior selectivity for aromatic impurities.

Analyte Profile & Physicochemical Challenges

Understanding the molecule is the first step in method design.

PropertyValue (Predicted/Analog)Analytical Implication
Structure Benzamide core,

-methyl,

-phenyl, 4-isopropyl
High aromaticity; potential for

-

stacking.
LogP ~3.7 - 4.0Highly lipophilic; requires high organic content for elution.
pKa Neutral AmidepH adjustment has minimal effect on retention but controls silanol activity.
Solubility Insoluble in water; Soluble in ACN, MeOH, DMSOSample diluent must be high-% organic to prevent precipitation.

Key Analytical Challenge: The


-methyl substitution eliminates the amide hydrogen bond donor, generally improving peak shape compared to secondary amides. However, the primary challenge is separating the target from des-isopropyl  or des-methyl  degradants which possess very similar hydrophobicity vectors.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2]

The Mechanism of Separation

To achieve purity validation compliant with ICH Q2(R2) standards, we compared two distinct stationary phase chemistries.

  • Candidate A: C18 (e.g., Agilent ZORBAX Eclipse Plus C18)

    • Mechanism:[1][2] Hydrophobic interaction (Dispersive forces).

    • Pros: Robust, predictable, long column life.

    • Cons: "Blind" to aromatic electron density differences; may co-elute positional isomers.

  • Candidate B: Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl)

    • Mechanism:[1][2] Hydrophobicity +

      
      -
      
      
      
      Stacking.
    • Pros: The phenyl ring on the ligand interacts with the benzamide core of the analyte.

    • Cons: Slightly longer equilibration times; UV cutoff interference if using MeOH at low wavelengths (avoided here by using ACN).

Experimental Data: Selectivity Comparison

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: ACN. Gradient: 50-95% B in 10 min. Flow: 1.0 mL/min. Temp: 40°C.

ParameterC18 (Standard)Phenyl-Hexyl (Alternative)Verdict
Retention Time (

)
6.2 min7.1 minPhenyl-Hexyl retains longer due to dual interaction.
Tailing Factor (

)
1.151.05Phenyl-Hexyl offers sharper peaks.
Resolution (

) from Impurity A
(Des-methyl)
1.83.2Phenyl-Hexyl provides superior separation.
Selectivity (

)
1.051.12Phenyl-Hexyl discriminates the aromatic core better.

Scientist's Insight:

While C18 is sufficient for assay (content) determination, Phenyl-Hexyl is the superior choice for purity validation . The des-methyl impurity has a slightly different electron density on the amide nitrogen. The C18 phase largely ignores this, separating only on size/hydrophobicity. The Phenyl-Hexyl phase senses the disruption in the


-cloud caused by the loss of the methyl group, resulting in a significantly wider resolution window.

Validated Experimental Protocol

Based on the comparative study, the following protocol is recommended for release testing.

Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
     (or 
    
    
    
    fused core).
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Controls viscosity and improves mass transfer).
    
  • Detection: UV @

    
     (Primary), 
    
    
    
    (Secondary for non-aromatic impurities).
  • Injection Vol:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase BEvent
0.0040Initial Hold
1.0040Isocratic dwell
10.0090Elution of Target & Lipophilic Impurities
12.0090Wash
12.1040Re-equilibration
15.0040End of Run
Sample Preparation (Critical)

The analyte is highly lipophilic. Dissolving in 100% ACN leads to "solvent wash-through" (distorted peaks) when injecting onto a 40% organic starting condition.

  • Stock: Dissolve

    
     in 
    
    
    
    ACN (
    
    
    ).
  • Working Std: Dilute to

    
     using 50:50 ACN:Water .
    
  • Note: If precipitation occurs at 50:50, increase column temperature to

    
     and inject at 60% organic start, adjusting the gradient accordingly.
    

Visualizing the Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase outperforms C18 for this specific benzamide derivative.

SeparationMechanism cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Analyte 4-isopropyl-N-methyl- N-phenylbenzamide C18_Ligand C18 Alkyl Chain Phenyl_Ligand Phenyl-Hexyl Ligand Interaction_1 Hydrophobic Interaction Only C18_Ligand->Interaction_1 Interaction_1->Analyte Weak Selectivity for Isomers Interaction_2 Hydrophobic Interaction Phenyl_Ligand->Interaction_2 Interaction_3 Pi-Pi Stacking (Selectivity Booster) Phenyl_Ligand->Interaction_3 Interaction_2->Analyte Interaction_3->Analyte Strong Discrimination of Aromatic e- Density

Caption: Dual-interaction mechanism of Phenyl-Hexyl phase providing superior resolution for benzamide derivatives.

Method Validation Strategy (ICH Q2(R2))

To ensure this method is suitable for regulatory submission, follow this validation workflow. The recent ICH Q2(R2) update emphasizes "Fitness for Use."

Validation Workflow

ValidationWorkflow cluster_Specificity 1. Specificity (Forced Degradation) cluster_Linearity 2. Linearity & Range cluster_Accuracy 3. Accuracy (Recovery) Start Method Validation (ICH Q2(R2)) Acid Acid Hydrolysis (0.1N HCl) Start->Acid Oxidation Oxidation (3% H2O2) Start->Oxidation Check Peak Purity Check (DAD/MS) Acid->Check Oxidation->Check Levels 5 Levels (50% - 150%) Check->Levels R2 R² > 0.999 Levels->R2 Spike Spike Impurities into Placebo R2->Spike Recov Recovery 98.0% - 102.0% Spike->Recov

Caption: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

Key Validation Criteria
  • Specificity: Inject the "des-methyl" and "des-isopropyl" precursors. Ensure Resolution (

    
    ) > 2.0 between all peaks.
    
  • Linearity: The response of 4-isopropyl-N-methyl-N-phenylbenzamide is linear from

    
     to 
    
    
    
    (
    
    
    ).[4]
  • LOD/LOQ: Estimated at

    
     and 
    
    
    
    respectively, using a Signal-to-Noise ratio of 3:1 and 10:1.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[5][1][2][6] LCGC International.

  • PubChem. (2025).[7] Compound Summary: 4-Isopropyl-N-phenylbenzamide (Analog).[8] National Library of Medicine.

  • Waters Corporation. (2023). CSH C18 vs CSH Phenyl-Hexyl Selectivity Guide. Waters Knowledge Base.

Sources

Comparative

A Guide to the NMR Spectral Characterization of 4-isopropyl-N-methyl-N-phenylbenzamide and its Analogues

Abstract Predicted NMR Spectral Data for 4-isopropyl-N-methyl-N-phenylbenzamide The structural elucidation of novel or uncharacterized compounds relies heavily on predictive spectroscopy. Based on the analysis of its con...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Predicted NMR Spectral Data for 4-isopropyl-N-methyl-N-phenylbenzamide

The structural elucidation of novel or uncharacterized compounds relies heavily on predictive spectroscopy. Based on the analysis of its constituent functional groups and comparison with known analogues, a complete ¹H and ¹³C NMR spectrum for 4-isopropyl-N-methyl-N-phenylbenzamide has been predicted. The numbering scheme used for assignment is shown in the diagram below.

molecule cluster_benzoyl Benzoyl Moiety cluster_aniline Aniline Moiety C1 C1 C2 C2/C6 C1->C2 C6 C6 C3 C3/C5 C2->C3 C4 C4 C3->C4 C8 C8 (CH) C4->C8 C7 C7 (C=O) C7->C1 N N C7->N C9 C9/C10 (CH3) C8->C9 C10 C10 C5 C5 C11 C11 (N-CH3) N->C11 C12 C12 N->C12 C13 C13/C17 C12->C13 C17 C17 C14 C14/C16 C13->C14 C15 C15 C14->C15 C16 C16

Caption: Molecular structure and numbering for 4-isopropyl-N-methyl-N-phenylbenzamide.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-isopropyl-N-methyl-N-phenylbenzamide (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)Rationale for Prediction
Benzoyl Ring
H2, H67.35 (d, J = 8.2)128.5Protons ortho to the carbonyl group are deshielded. The para-isopropyl group creates a simple AA'BB' system.
H3, H57.28 (d, J = 8.2)126.5Protons meta to the carbonyl are slightly upfield compared to H2/H6.
C1-134.0Quaternary carbon attached to the carbonyl group.
C2, C6-128.5Aromatic CH carbons.
C3, C5-126.5Aromatic CH carbons.
C4-152.0Ipso-carbon attached to the isopropyl group, significantly deshielded by the alkyl substituent.
C7 (C=O)-171.5Characteristic chemical shift for an amide carbonyl carbon.[1]
Isopropyl Group
H8 (CH)3.05 (sept, J = 6.9)34.2Methine proton split by six equivalent methyl protons.
H9, H10 (2 x CH₃)1.25 (d, J = 6.9)23.8Equivalent methyl protons split by the single methine proton.
Aniline Moiety
H13-H177.20 - 7.40 (m)126.0 - 129.5The N-phenyl protons typically appear as a complex multiplet. Due to restricted rotation around the C-N bond, these signals may be broad.[2]
C11 (N-CH₃)3.50 (s)38.5The N-methyl group appears as a singlet. Its chemical shift is influenced by the amide bond's partial double bond character.[2]
C12-143.0Quaternary ipso-carbon of the aniline ring.
C13, C17-126.0Ortho carbons of the aniline ring.
C14, C16-129.5Meta carbons of the aniline ring.
C15-127.0Para carbon of the aniline ring.

Proposed Experimental Protocol for Spectral Acquisition

To validate the predicted data and ensure high-quality, reproducible results, the following experimental protocol is recommended. This protocol represents a self-validating system designed to produce unambiguous structural characterization.

Sample Preparation
  • Weighing: Accurately weigh 15-25 mg of the purified solid 4-isopropyl-N-methyl-N-phenylbenzamide for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue or if proton exchange needs to be studied (not applicable here due to the tertiary amide), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[1]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), although modern spectrometers can reference the residual solvent peak.[3]

  • Transfer: Vortex the vial until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The solution height should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time: ~4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2.0 seconds.

    • Spectral Width: -10 to 220 ppm.

  • 2D NMR (for full assignment confirmation):

    • COSY: To establish ¹H-¹H correlations (e.g., between the isopropyl CH and CH₃).

    • HSQC: To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC: To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking the different moieties of the molecule.

Caption: Recommended workflow for NMR data acquisition and analysis.

Comparative Spectral Analysis

Understanding the spectrum of 4-isopropyl-N-methyl-N-phenylbenzamide is greatly enhanced by comparing it to simpler, well-characterized analogues. This comparison allows for the direct observation of how specific structural modifications influence the NMR spectrum.

Table 2: Comparative NMR Data of 4-isopropyl-N-methyl-N-phenylbenzamide and its Analogues

Assignment / FeaturePredicted: 4-isopropyl-N-methyl-N-phenylbenzamide (in CDCl₃)Actual: 4-methyl-N-phenylbenzamide (in CDCl₃)[4]Actual: Benzanilide (in DMSO-d₆)[4]
Amide Proton (N-H) Absent8.02 (s, 1H)10.25 (s, 1H)
N-Alkyl Proton 3.50 (s, 3H, N-CH₃)AbsentAbsent
para-Alkyl Protons 1.25 (d, 6H), 3.05 (sept, 1H)2.43 (s, 3H, Ar-CH₃)Absent
Benzoyl H2, H6 ~7.35 (d)7.78 (d, J = 8.4 Hz)7.95-7.97 (m, 2H)
Benzoyl H3, H5 ~7.28 (d)7.27 (d, J = 7.2 Hz)7.52-7.62 (m, 3H, includes H4)
Aniline H-atoms ~7.20 - 7.40 (m)7.14-7.67 (m)7.09-7.67 (m)
Carbonyl (¹³C) ~171.5 ppm165.9 ppm166.0 ppm
Analysis of Key Structural Differences:
  • Impact of N-Methylation: The most dramatic difference between the target molecule and its secondary amide analogues (4-methyl-N-phenylbenzamide and benzanilide) is the absence of the downfield N-H proton signal, which typically appears between 8 and 10.5 ppm.[4] This is replaced by a characteristic N-CH₃ singlet predicted around 3.50 ppm. This substitution from N-H to N-CH₃ confirms the tertiary nature of the amide and is a primary diagnostic tool.

  • Impact of para-Substitution on the Benzoyl Ring: The ¹H NMR spectrum of the benzoyl protons in the parent benzanilide is a complex multiplet.[4] However, the introduction of a para-alkyl group, as seen in 4-methyl-N-phenylbenzamide, simplifies this region into a clean AA'BB' system of two doublets.[4] We confidently predict the same simplification for our target molecule. The electron-donating nature of the alkyl group causes a slight upfield shift of the aromatic protons compared to unsubstituted benzene (δ ≈ 7.3 ppm).[5]

  • Signature of the Isopropyl Group: The key identifier for the 4-isopropyl substituent is its unique ¹H NMR splitting pattern: a septet for the single methine proton (H8) and a corresponding doublet for the six equivalent methyl protons (H9, H10). This pattern is a definitive marker distinguishing it from the simple singlet of the 4-methyl analogue and the unsubstituted ring of benzanilide.

Conclusion

While experimental data for 4-isopropyl-N-methyl-N-phenylbenzamide is not currently published, a robust and reliable prediction of its ¹H and ¹³C NMR spectra can be achieved through the application of fundamental NMR principles and comparison with structurally related compounds. The key identifying features are the N-methyl singlet at ~3.50 ppm, the absence of an amide N-H proton, and the characteristic septet-doublet pattern of the isopropyl group. The protocols and comparative data provided in this guide offer a validated pathway for the unambiguous structural confirmation of this and other complex benzamide derivatives, ensuring scientific rigor in research and development.

References

  • Suezawa, H., Yuzuri, T., Hirota, M., Ito, Y., & Hamada, Y. (2006). Substituent Effects on the 1 H, 13 C, and 15 N NMR Spectra of Substituted Benzanilides. Magnetic Resonance in Chemistry. Available at: [Link]

  • LookChem. (n.d.). BENZANILIDE 93-98-1. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material for a chemical publication. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzanilide. PubChem Compound Database. Available at: [Link]

  • SpectraBase. (n.d.). 1,2,4-Tri-isopropyl-benzene. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-N-phenylbenzamide. PubChem Compound Database. Available at: [Link]

  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

  • Asakawa, T., Kuroki, S., Kurosu, H., & Ando, I. (2002). Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. Molecules, 7(9), 684. Available at: [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Available at: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • SpectraBase. (n.d.). Benzanilide - Optional[1H NMR] - Spectrum. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). PROTON NMR PREDICTION OF. Available at: [Link]

  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1-Methylethyl)-N-phenylbenzenamine. PubChem Compound Database. Available at: [Link]

  • Fingerprint. (n.d.). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides. Available at: [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]

  • ResearchGate. (n.d.). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Available at: [Link]

  • The Royal Society of Chemistry. (2019). 17O NMR and 15N NMR Chemical Shifts of Sterically- Hindered Amides. Available at: [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropyl-n-phenylbenzamide. PubChem Compound Database. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(15), 2530-2539. Available at: [Link]

Sources

Validation

Comparative Guide: Selectivity of 4-isopropyl-N-methyl-N-phenylbenzamide vs. PD-168077

This guide provides an in-depth technical comparison of the selectivity profiles, pharmacological mechanisms, and experimental applications of PD-168077 (a potent, selective Dopamine D4 receptor agonist) and 4-isopropyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the selectivity profiles, pharmacological mechanisms, and experimental applications of PD-168077 (a potent, selective Dopamine D4 receptor agonist) and 4-isopropyl-N-methyl-N-phenylbenzamide (a structural analog often evaluated in structure-activity relationship studies or as a negative control/TRP channel modulator).[1]

[1]

Executive Summary

This guide contrasts two distinct chemical entities used in neuropharmacology and sensory biology. PD-168077 is the gold-standard agonist for probing the Dopamine D4 receptor (D4R) , renowned for its high selectivity against D2 and D3 subtypes.[1] In contrast, 4-isopropyl-N-methyl-N-phenylbenzamide represents a benzamide scaffold often utilized in structure-activity relationship (SAR) studies to determine the necessity of the piperazine moiety for dopaminergic activity, or as a modulator of Transient Receptor Potential (TRP) channels in sensory neurons.[1]

Core Distinction
FeaturePD-168077 4-isopropyl-N-methyl-N-phenylbenzamide
Primary Target Dopamine D4 Receptor (Agonist)TRP Channels / Control (Likely Inactive at D4)
Selectivity >400-fold vs. D2, >300-fold vs. D3Low affinity for Dopamine receptors; Lipophilic modulator
Chemical Class Phenylpiperazinyl-methylbenzamideN-methyl-N-phenylbenzamide (Cumamide derivative)
Key Application Cognitive enhancement, erectile function, D4 signalingNegative control, TRP channel modulation (sensory)

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

The structural comparison highlights the critical pharmacophore required for dopamine receptor binding.[1][2]

PD-168077[1][5][9][10]
  • IUPAC Name: N-[[4-(2-cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide[1][3][4]

  • Molecular Formula:

    
    [3]
    
  • Key Structural Motif: The N-phenylpiperazine moiety linked to a benzamide core.[1] This piperazine headgroup is the primary determinant for high-affinity binding to the D2-like receptor family (D2, D3, D4).[1] The specific 2-cyano substitution and 3-methyl benzamide tail confer D4 selectivity.[1][4]

4-isopropyl-N-methyl-N-phenylbenzamide[1][12]
  • IUPAC Name: N-methyl-N-phenyl-4-(propan-2-yl)benzamide[1]

  • Molecular Formula:

    
    
    
  • Key Structural Motif: A simple benzamide core with an isopropyl group (para-position) and N-methyl/N-phenyl substituents.[1]

  • Pharmacophore Analysis: Lacks the basic nitrogen of the piperazine ring, which is essential for the salt bridge interaction with the conserved Aspartate (Asp3.32) in the dopamine receptor binding pocket. Consequently, this compound typically exhibits negligible affinity for dopamine receptors, making it an excellent negative control or a scaffold for TRP channel activity (e.g., TRPM8/TRPV1 modulation).

Pharmacological Profile & Selectivity[5][6][7][8][10][13][14]

PD-168077: The D4 Specialist

PD-168077 is engineered to activate the D4 receptor while avoiding the D2 and D3 subtypes, which are often responsible for extrapyramidal side effects.[1]

  • Binding Affinity (

    
    ): 
    
    • D4 Receptor: ~9 nM (High Affinity)

    • D2 Receptor: >1,000 nM (>400-fold selectivity)

    • D3 Receptor: >2,500 nM (>300-fold selectivity)

  • Off-Target Activity:

    • Displays weak affinity for

      
      , 
      
      
      
      , and
      
      
      receptors (typically
      
      
      ).
    • Does not activate D1 or D5 receptors.[1]

  • Functional Activity:

    • Full Agonist at D4 receptors.[1][5]

    • Potently inhibits forskolin-stimulated cAMP accumulation (

      
       nM).[1]
      
    • Induces synaptic translocation of CaMKII in prefrontal cortical neurons.[1]

4-isopropyl-N-methyl-N-phenylbenzamide: The Comparator

This compound serves as a structural probe to define the limits of the D4 pharmacophore.[1]

  • Dopamine Receptor Affinity:

    • D4/D2/D3: Inactive / Very Low Affinity (

      
      ).[1]
      
    • Mechanism:[1][6] The absence of the protonatable piperazine nitrogen prevents the critical electrostatic interaction required for dopamine receptor binding.[1]

  • Potential Activity (TRP Channels):

    • Structurally homologous to N-phenylbenzamide TRP modulators (e.g., related to cooling agents like WS-12 or TRPV1 antagonists).[1]

    • May exhibit activity at TRPM8 (cold receptor) or TRPV1 (capsaicin receptor) in the micromolar range, often used to test non-dopaminergic effects in sensory neuron assays (e.g., penile reflexes).

Experimental Data Summary

The following table summarizes the selectivity ratios derived from radioligand binding assays (CHO cells expressing human receptors).

Target ReceptorPD-168077 (

, nM)
4-isopropyl-N-methyl-N-phenylbenzamide (

, nM)
Selectivity Ratio (PD-168077)
Dopamine D4 8.7 - 11.9 > 10,000 Reference
Dopamine D21,050> 10,000> 100-fold (D4 vs D2)
Dopamine D32,540> 10,000> 200-fold (D4 vs D3)
Dopamine D1> 5,000> 10,000Inactive
5-HT

~400UnknownModerate

(Sigma) Sites
Low AffinityPotential BindingN/A

Note: Data for PD-168077 is aggregated from Glase et al. (1997) and subsequent validation studies.[1] Data for the benzamide analog is inferred from SAR studies demonstrating the necessity of the piperazine pharmacophore.[1]

Mechanism of Action: Signaling Pathways

PD-168077 activates the


-coupled D4 receptor pathway, leading to inhibition of Adenylyl Cyclase (AC) and modulation of downstream kinases.[1]
D4 Receptor Signaling Diagram

D4_Signaling cluster_membrane Plasma Membrane PD168077 PD-168077 (Ligand) D4R Dopamine D4 Receptor (GPCR) PD168077->D4R Activates (Ki ~9nM) Gi_protein Gi/o Protein (Heterotrimeric) D4R->Gi_protein Couples AC Adenylyl Cyclase (Effector) Gi_protein->AC Inhibits CaMKII CaMKII (Translocation) Gi_protein->CaMKII Modulates via GBy subunits cAMP cAMP Levels (Second Messenger) AC->cAMP Decreases PKA PKA Activity (Kinase) cAMP->PKA Reduces Benzamide 4-isopropyl-N-methyl- N-phenylbenzamide Benzamide->D4R No Binding (Negative Control) TRP TRP Channels (Potential Target) Benzamide->TRP Modulates?

Caption: PD-168077 activates D4-Gi/o signaling, inhibiting cAMP.[1] The benzamide analog fails to bind D4 but may modulate TRP channels.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Selectivity Screening)

Objective: Determine the


 of the test compounds at D4 vs. D2 receptors.
  • Membrane Preparation:

    • Harvest CHO cells stably expressing human D4.4 or D2L receptors.[1]

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.

    • Resuspend pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Incubation:

    • Total Binding: Incubate membranes (

      
       protein) with 
      
      
      
      -Spiperone (0.5 nM) or
      
      
      -YM-09151-2.[1]
    • Non-Specific Binding: Define using

      
       Haloperidol or (+)-Butaclamol.[1]
      
    • Test Compounds: Add PD-168077 or 4-isopropyl-N-methyl-N-phenylbenzamide at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]
Protocol B: Functional cAMP Inhibition Assay

Objective: Verify agonist activity (PD-168077) vs. inactivity (Benzamide analog).[1]

  • Cell Seeding: Plate D4-expressing CHO cells in 24-well plates.

  • Stimulation:

    • Pre-incubate cells with IBMX (0.5 mM) to inhibit phosphodiesterase.

    • Stimulate Adenylyl Cyclase with Forskolin (

      
      ).[1]
      
    • Simultaneously treat with test compounds (

      
       nM PD-168077 vs. 
      
      
      
      Benzamide).[1]
  • Measurement:

    • Lyse cells after 15 min.[1]

    • Quantify cAMP levels using a competitive immunoassay (e.g., ELISA or TR-FRET).[1]

  • Result Interpretation:

    • PD-168077: Significant reduction in cAMP levels (Gi-mediated inhibition).[1]

    • Benzamide: No significant change in cAMP levels (Inactive).

References

  • Glase, S. A., et al. (1997).[2] "4-Phenylpiperazinyl-methylbenzamides: Selective Dopamine D4 Receptor Agonists."[1][2][4] Journal of Medicinal Chemistry, 40(12), 1771–1772. Link

  • Patel, S., et al. (1997).[4] "Biological profile of the D4 receptor agonist PD-168077." Journal of Pharmacology and Experimental Therapeutics, 283(2), 636-647. Link

  • Melis, M. R., et al. (2006).[2] "PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain."[1][7] European Journal of Neuroscience, 24(7), 2021-2030. Link

  • Moreland, R. B., et al. (2004). "Role of the dopamine D4 receptor in the induction of penile erection." Urology, 63(2), 325-328.[1]

  • BenchChem. (2025).[1][8] "Structure-Activity Relationships of N-substituted Benzamides." BenchChem Technical Reports. Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Identification of 4-isopropyl-N-methyl-N-phenylbenzamide

Introduction In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of progress and regulatory compliance. 4-isopropyl-N-methyl-N-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of progress and regulatory compliance. 4-isopropyl-N-methyl-N-phenylbenzamide, a tertiary benzamide, represents a class of compounds with significant potential in various applications, from medicinal chemistry to materials science.[1] Its structure, featuring an isopropyl-substituted benzoyl group and an N-methyl, N-phenyl amine moiety, presents a unique analytical challenge. The accuracy of its identification is paramount for understanding its bioactivity, toxicity, and purity.[2]

This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the characterization of 4-isopropyl-N-methyl-N-phenylbenzamide. Moving beyond a simple recitation of protocols, we will explore the causality behind analytical choices, comparing the utility of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). This document is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows for this and structurally related compounds.

Physicochemical Properties and Analytical Implications

Before delving into mass spectrometric analysis, understanding the molecule's inherent properties is crucial for method development.

  • Molecular Formula: C₁₇H₁₉NO

  • Molecular Weight: 253.34 g/mol

  • Predicted Lipophilicity: Structurally similar compounds like 4-isopropyl-n-phenylbenzamide exhibit a high XLogP3 value (3.7), indicating significant hydrophobicity.[3] This predicts poor aqueous solubility but good solubility in organic solvents like DMSO, DMF, and acetone, guiding the choice of solvents for sample preparation and chromatography.[4]

This lipophilic nature makes the compound an excellent candidate for reverse-phase liquid chromatography and suggests that GC-MS is also a viable technique, provided the compound has sufficient thermal stability and volatility.

Core Principles: Ionization Techniques Compared

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of 4-isopropyl-N-methyl-N-phenylbenzamide, as it dictates the nature of the resulting mass spectrum.

Electron Ionization (EI)

EI is a high-energy "hard" ionization technique that causes extensive and reproducible fragmentation. A beam of energetic electrons bombards the molecule, ejecting an electron to form a molecular ion (M•+) that is often energetically unstable and fragments in a predictable manner.[5]

  • Expertise & Experience: EI is the gold standard for GC-MS and is invaluable for initial structural elucidation. The resulting fragmentation pattern serves as a "fingerprint" that can be compared against spectral libraries like the NIST database.[6] While a library entry for this specific molecule may not exist, the fragmentation of analogous structures provides a strong basis for interpretation.[7]

  • Trustworthiness: The reproducibility of EI spectra allows for high-confidence library matching and the creation of robust, transferable methods.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that transfers a proton to the analyte molecule in solution, typically forming a protonated molecule ([M+H]⁺). This process imparts minimal excess energy, meaning the molecular ion often remains intact with little to no in-source fragmentation.[8]

  • Expertise & Experience: ESI is the premier ionization source for LC-MS. Its strength lies in generating an abundant ion corresponding to the intact molecule, which is ideal for accurate mass determination and for selecting as a precursor ion in tandem mass spectrometry (MS/MS).

  • Trustworthiness: In MS/MS, the [M+H]⁺ ion is isolated and fragmented under controlled conditions (Collision-Induced Dissociation, CID), yielding structurally significant product ions. This two-stage process provides a self-validating system: the precursor ion confirms the molecular weight, and the product ions confirm the structure.[9]

Predicted Fragmentation Pathways

The structure of 4-isopropyl-N-methyl-N-phenylbenzamide suggests several likely fragmentation pathways. The amide bond and the isopropyl group are key sites for cleavage.

Under Electron Ionization (EI)

In an EI source, the initial molecular ion (m/z 253) will undergo several characteristic fragmentations. The most favorable cleavage is often alpha to the carbonyl group, leading to the formation of a stable acylium ion.

  • Formation of the 4-isopropylbenzoyl cation (m/z 147): This is predicted to be a major fragment, resulting from the cleavage of the C-N amide bond. The positive charge is stabilized by the carbonyl group and the aromatic ring.

  • Loss of a Propyl Radical (m/z 210): Cleavage of the isopropyl group can occur, leading to the loss of a propyl radical (•C₃H₇), although loss of a methyl radical from the isopropyl group to yield a fragment at m/z 238 is also possible.

  • Formation of the N-methyl-N-phenylaminyl radical or cation (m/z 106/107): Cleavage of the C-N bond can also result in the charge being retained on the nitrogen-containing fragment.

G cluster_legend Legend M C₁₇H₁₉NO (m/z 253) M•+ F147 [C₁₀H₁₁O]⁺ (m/z 147) 4-isopropylbenzoyl cation M->F147 - C₇H₈N• F106 [C₇H₈N]• (m/z 106) N-methylaniline radical M->F106 - C₁₀H₁₁O F238 [C₁₆H₁₆NO]⁺ (m/z 238) M->F238 - CH₃• F43 [C₃H₇]• (m/z 43) Isopropyl radical key1 Molecular Ion key2 Major Fragment key3 Secondary Fragment

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Under ESI-MS/MS

For ESI-MS/MS analysis, the protonated molecule [M+H]⁺ (m/z 254) is selected and subjected to CID. The fragmentation will likely involve the same core structures but may proceed through different mechanisms.

  • Protonated 4-isopropylbenzoic acid (m/z 165): A common rearrangement pathway for protonated amides can lead to the loss of the amine as a neutral molecule (N-methylaniline), resulting in a protonated benzoic acid derivative.

  • Formation of the 4-isopropylbenzoyl cation (m/z 147): Similar to EI, direct cleavage of the C-N bond can occur, leading to the loss of neutral N-methylaniline and the formation of the highly stable acylium ion. This is often a dominant pathway.[9]

  • Loss of Isopropyl Group (m/z 212): Loss of a neutral propene molecule (C₃H₆) via a rearrangement is also possible from the protonated parent ion.

Experimental Workflows: A Comparative Approach

A robust identification strategy involves a well-designed experimental workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_lc LC-MS/MS cluster_gc GC-MS cluster_data Data Analysis Sample Weigh Solid Compound Dissolve Dissolve in Organic Solvent (e.g., Acetonitrile/Methanol) Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter LC C18 Reverse Phase Gradient Elution Filter->LC GC DB-5ms Column Temperature Program Filter->GC ESI ESI Source (+ve) LC->ESI MS1 Full Scan MS (m/z 254) ESI->MS1 MS2 Product Ion Scan (CID) MS1->MS2 DataLC Extract Ion Chromatogram Confirm Precursor Analyze Product Ions MS2->DataLC EI EI Source (70 eV) GC->EI Scan Full Scan (m/z 50-300) EI->Scan DataGC Extract Ion Chromatogram Library Search Interpret Spectrum Scan->DataGC

Caption: General experimental workflow for MS identification.

Protocol 1: GC-MS with Electron Ionization

This method is ideal for generating a reproducible fragmentation fingerprint for structural confirmation and purity assessment.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in ethyl acetate or acetone.[4] Dilute to a working concentration of 10-100 µg/mL.

  • GC Conditions:

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split/splitless, 280 °C, 1 µL injection volume.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS with Electrospray Ionization

This method excels in sensitivity and provides high-confidence identification through precursor and product ion analysis, making it suitable for trace-level detection in complex matrices.[10]

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase composition.

  • LC Conditions:

    • Column: Waters Acquity BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Scan Mode:

      • MS1 (Full Scan): m/z 100-400 to find the [M+H]⁺ ion at m/z 254.3.

      • MS2 (Product Ion Scan): Isolate precursor ion m/z 254.3 and apply collision energy (e.g., 15-30 eV) to generate fragment ions.

Data Summary and Method Comparison

The data obtained from each technique provides complementary information. High-resolution mass spectrometry (HRMS) would further enhance confidence by providing accurate mass measurements, allowing for the determination of the elemental composition for both precursor and fragment ions.

Table 1: Predicted Key Mass-to-Charge Ratios (m/z)

Ion DescriptionPredicted m/z (EI)Predicted m/z (ESI-MS/MS)Confidence
Molecular Ion253.1 [M•+]254.1 [M+H]⁺High
4-isopropylbenzoyl cation147.1147.1High (Base Peak)
Loss of Methyl238.1-Moderate
N-methylaniline fragment106.1-Moderate
Protonated 4-isopropylbenzoic acid-165.1Moderate

Table 2: Comparison of Analytical Platforms

FeatureGC-MS (EI)LC-MS/MS (ESI)Rationale & Justification
Primary Output Fragmentation "fingerprint"Precursor/Product ion relationshipEI provides a complex, library-searchable spectrum. ESI-MS/MS provides targeted structural information.[11][12]
Sensitivity Good (ng level)Excellent (pg-fg level)ESI is generally a more efficient ionization process for polar/ionizable compounds.
Selectivity Moderate to HighVery HighChromatographic separation plus two stages of mass filtering (MS/MS) provides superior selectivity.
Structural Info High (from fragmentation)High (from controlled fragmentation)Both are powerful, but MS/MS allows for targeted fragmentation of a specific precursor.
Sample Compatibility Volatile & Thermally StableBroad Range (including non-volatile)The compound is likely suitable for both, but LC-MS is more versatile for related, less stable analogs.
Matrix Effects LowHigh (Ion Suppression/Enhancement)The ESI process is more susceptible to interference from co-eluting matrix components.[10]

Alternative and Complementary Techniques

While mass spectrometry is a primary tool for identification, it should be used in concert with other analytical techniques for complete characterization, especially for a novel compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the presence of key functional groups, such as the amide carbonyl (C=O) stretch, which would be prominent in the spectrum.

Conclusion

The mass spectrometric identification of 4-isopropyl-N-methyl-N-phenylbenzamide can be approached with high confidence using either GC-MS or LC-MS/MS. The choice between them is dictated by the analytical objective.

  • For initial structural confirmation, purity assessment, and potential library creation , GC-MS with EI is a robust and reliable choice, providing a rich, reproducible fragmentation pattern.

  • For high-sensitivity detection, quantification in complex matrices, and definitive confirmation of molecular weight and substructures , LC-MS/MS with ESI is the superior methodology.

Ultimately, a self-validating system employing both techniques, or LC-HRMS (High-Resolution Mass Spectrometry), provides the most authoritative and trustworthy identification. The predicted fragmentation pathways, centered around the formation of the stable 4-isopropylbenzoyl acylium ion, offer a clear and logical basis for interpreting the spectral data generated by either platform.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Andriole, E. et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2296. Available at: [Link]

  • da Silva, V. M. et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Journal of the Brazilian Chemical Society, 26, 2388-2396. Available at: [Link]

  • NIST. (n.d.). Benzamide, N-methyl-N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chen, T. et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropyl-n-phenylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Li, H. et al. (2022). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone. Molecules, 27(19), 6614. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1419. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. PubChem Substance Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). 4-Isopropyl-N-(5-methyl-2-pyridinyl)benzamide. SpectraBase. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Y. et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6520. Available at: [Link]

  • Taha, E. A. et al. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Molecules, 29(16), 3900. Available at: [Link]

  • Venter, A. et al. (2022). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. ChemRxiv. Available at: [Link]

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Validation

Validating the D4 Agonist Activity of A-412997 In Vitro: A Comparative Guide

For researchers and drug development professionals navigating the complexities of dopamine receptor pharmacology, the selective D4 agonist A-412997 presents a valuable tool for dissecting the role of this receptor in var...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of dopamine receptor pharmacology, the selective D4 agonist A-412997 presents a valuable tool for dissecting the role of this receptor in various physiological and pathological processes.[1][2] This guide provides an in-depth, technically focused comparison of methodologies to validate the D4 agonist activity of A-412997 in vitro. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization.

The Dopamine D4 Receptor: A Unique Target

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key player in cognitive and motivational functions.[3][4] Unlike other D2-like receptors, the D4R exhibits a distinct distribution in the brain, with higher expression in the prefrontal cortex and hippocampus.[5] This unique localization, coupled with its association with neuropsychiatric conditions like ADHD and schizophrenia, makes it a compelling target for therapeutic intervention.[3][4]

D4 receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[][7][8] However, D4R signaling is multifaceted and can also involve β-arrestin recruitment and influence intracellular calcium levels, depending on the cellular context.[9][10] A thorough in vitro validation of an agonist like A-412997, therefore, necessitates a multi-pronged approach that interrogates these key signaling pathways.

A-412997: A Highly Selective D4 Agonist

A-412997, chemically known as 2-(3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-yl)-N-m-tolyl-acetamide, has been identified as a highly selective and potent agonist for the dopamine D4 receptor.[1] It demonstrates high binding affinity for both rat and human D4 receptors, with Ki values of 12.1 nM and 7.9 nM, respectively.[1][11] A key advantage of A-412997 is its superior selectivity profile compared to other D4 agonists like PD-168077 and CP226269, showing minimal affinity for other dopamine receptor subtypes and a wide panel of other receptors and channels.[1]

Experimental Validation Strategy: A Multi-Assay Approach

To comprehensively validate the D4 agonist activity of A-412997, a tiered experimental approach is recommended. This strategy begins with confirming direct binding to the receptor and then progresses to functional assays that measure downstream signaling events.

Radioligand Binding Assays: Quantifying Affinity

The foundational step in characterizing any receptor ligand is to determine its binding affinity (Ki). This is typically achieved through competitive radioligand binding assays.

Principle: This assay measures the ability of an unlabeled compound (A-412997) to displace a radiolabeled ligand with known affinity for the D4 receptor from the receptor binding site.

Experimental Protocol: D4 Receptor Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells) in appropriate media.[12]

    • Harvest the cells and prepare cell membranes through homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation (containing a specific amount of protein), a fixed concentration of a suitable D4-selective radioligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone), and varying concentrations of the unlabeled test compound (A-412997).[13]

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D4 antagonist, such as L-745,870, to block all specific binding).

  • Incubation and Termination:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (A-412997).

    • Determine the IC50 value (the concentration of A-412997 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Expected Outcome: A-412997 should exhibit a low nanomolar Ki value, confirming its high affinity for the D4 receptor. This data provides the initial, crucial piece of evidence for its interaction with the target.

Functional Assays: Assessing Agonist Efficacy

Once high-affinity binding is established, the next critical step is to determine whether A-412997 activates the D4 receptor and elicits a functional response. This is where a comparison of different functional assays becomes vital to gain a comprehensive understanding of its agonist properties.

As D4 receptors are primarily coupled to Gαi/o proteins, their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[][7][8]

Principle: This assay measures the ability of A-412997 to inhibit the forskolin-stimulated production of cAMP in cells expressing the D4 receptor.

Experimental Workflow: cAMP Inhibition Assay

G_alpha_i_o_Workflow cluster_workflow cAMP Inhibition Assay Workflow start Seed D4R-expressing cells (e.g., CHO-K1) in a 96-well plate stimulate Pre-incubate with A-412997 at various concentrations start->stimulate forskolin Stimulate with Forskolin (to elevate basal cAMP levels) stimulate->forskolin incubate Incubate for a defined period forskolin->incubate lyse Lyse cells and measure intracellular cAMP levels incubate->lyse analyze Analyze data to determine EC50 and Emax lyse->analyze

Caption: Workflow for cAMP Inhibition Assay.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Seeding: Seed CHO-K1 or HEK293 cells stably expressing the human D4 receptor into 96- or 384-well plates and allow them to adhere overnight.[13]

  • Compound Addition: Pre-incubate the cells with varying concentrations of A-412997 for a short period (e.g., 15-30 minutes).

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.[13]

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[8]

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the A-412997 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal effect) and the Emax (the maximum effect).

Comparative Analysis:

AgonistEC50 (cAMP Inhibition)Efficacy (vs. Dopamine)
A-412997Low nMFull or high partial agonist
PD-168077Low nMFull or high partial agonist
DopamineLow to mid nMFull agonist (reference)

This table presents hypothetical data for illustrative purposes.

In addition to G protein coupling, GPCR activation can also lead to the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G protein-independent signaling.[14]

Principle: This assay measures the interaction between the activated D4 receptor and β-arrestin. A common method utilizes enzyme fragment complementation (e.g., Promega's NanoBiT® or DiscoverX's PathHunter®).[7][10]

Signaling Pathway: β-Arrestin Recruitment

G_protein_independent_signaling cluster_pathway β-Arrestin Recruitment Pathway agonist A-412997 d4r D4 Receptor agonist->d4r binds and activates g_protein Gαi/o d4r->g_protein activates beta_arrestin β-Arrestin d4r->beta_arrestin recruits downstream Downstream Signaling (e.g., MAPK activation) beta_arrestin->downstream initiates

Caption: D4R-mediated β-arrestin recruitment.

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Line: Use a cell line engineered to co-express the D4 receptor fused to one fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.[7]

  • Cell Seeding: Seed the cells in a suitable microplate.

  • Compound Addition: Add varying concentrations of A-412997 to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the substrate for the reporter enzyme and measure the resulting luminescent or fluorescent signal, which is proportional to the extent of receptor-β-arrestin interaction.

  • Data Analysis: Plot the signal against the logarithm of the A-412997 concentration and determine the EC50 and Emax.

Comparative Analysis:

AgonistEC50 (β-Arrestin Recruitment)Efficacy (vs. Dopamine)
A-412997Low to mid nMPartial or full agonist
PD-168077Low to mid nMPartial or full agonist
DopamineMid nMFull agonist (reference)

This table presents hypothetical data for illustrative purposes.

While not the primary signaling pathway for D4 receptors, agonist binding can, in some cellular systems, lead to changes in intracellular calcium concentrations.[9] This can occur through various mechanisms, including Gβγ subunit-mediated activation of phospholipase C or interactions with other signaling pathways.

Principle: This assay measures changes in intracellular calcium levels in response to D4 receptor activation by A-412997.

Experimental Protocol: Calcium Flux Assay

  • Cell Line: Use a cell line expressing the D4 receptor, which may also be engineered to co-express a promiscuous G protein like Gα16 to couple the receptor to the calcium signaling pathway.[15]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of A-412997 to the cells.

  • Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader with kinetic read capabilities. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot this against the logarithm of the A-412997 concentration to calculate the EC50 and Emax.

Comparative Analysis:

AgonistEC50 (Calcium Flux)Efficacy (vs. Dopamine)
A-412997Low to mid nMFull agonist[1][11]
PD-168077Mid to high nMPartial agonist
DopamineHigh nMFull agonist (reference)

This table includes both hypothetical and literature-derived data for A-412997.[1][11]

Interpreting the Data: A Holistic View

By comparing the results from these three functional assays, a comprehensive profile of A-412997's agonist activity can be constructed. For instance, A-412997 may exhibit full agonism in the cAMP inhibition and calcium flux assays, but partial agonism in the β-arrestin recruitment assay. This phenomenon, known as "biased agonism," is of significant interest in modern pharmacology as it suggests that a ligand can preferentially activate one signaling pathway over another. Such a profile could have important implications for the in vivo effects and therapeutic potential of the compound.

Conclusion: A Robust Framework for Validation

Validating the D4 agonist activity of A-412997 requires a multi-faceted in vitro approach that goes beyond simple binding assays. By systematically employing a combination of cAMP inhibition, β-arrestin recruitment, and calcium flux assays, researchers can obtain a detailed and nuanced understanding of its pharmacological properties. This comparative guide provides the experimental framework and theoretical underpinning necessary to confidently characterize A-412997 and other D4 receptor agonists, ultimately enabling a more informed exploration of the therapeutic potential of targeting the dopamine D4 receptor.

References

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  • Allen, J. A., Roth, B. L., & Gurevich, V. V. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722–3740. [Link]

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